1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJKXHUFXRHBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552781 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13337-69-4 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13337-69-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids, a core scaffold in numerous pharmacologically active compounds. The guide details the prevalent methodologies, including the synthesis of quinoline-4-carboxylic acid precursors via the Doebner reaction and their subsequent reduction, as well as alternative tandem and intramolecular cyclization strategies. Experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate practical application in a research and development setting.
Overview of Synthetic Strategies
The synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids typically involves a two-stage approach: the initial construction of the corresponding substituted quinoline-4-carboxylic acid followed by the reduction of the quinoline ring system. The Doebner reaction is a classical and widely used method for the synthesis of the quinoline-4-carboxylic acid precursors. Catalytic hydrogenation, particularly with Raney Nickel, is a common and effective method for the subsequent stereoselective reduction to the desired tetrahydroquinoline derivatives. Alternative, more convergent strategies involve tandem or domino reactions and intramolecular cyclizations, which can offer increased efficiency and atom economy.
Synthesis of Quinoline-4-Carboxylic Acid Precursors: The Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1] This reaction can be catalyzed by Brønsted or Lewis acids.
General Reaction Scheme
Caption: General scheme of the Doebner reaction.
Reaction Mechanism
The precise mechanism of the Doebner reaction is subject to some debate, but two primary pathways are proposed. One involves an initial aldol condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline. An alternative pathway suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. Both pathways converge to a common intermediate that undergoes intramolecular electrophilic cyclization and subsequent oxidation to the aromatic quinoline.
Caption: Proposed mechanism of the Doebner reaction.
Experimental Protocol: Synthesis of 2-Aryl-quinoline-4-carboxylic Acids
This protocol is a general procedure adapted from literature for the synthesis of 2-aryl-quinoline-4-carboxylic acids using a reusable catalyst under solvent-free conditions.[2]
Materials:
-
Aryl aldehyde (1 mmol)
-
Pyruvic acid (1 mmol, 0.088 g)
-
1-Naphthylamine (or other aniline derivative) (1 mmol, 0.143 g)
-
Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst (10 mg)
Procedure:
-
Combine the aryl aldehyde, pyruvic acid, 1-naphthylamine, and the catalyst in a reaction vessel.
-
Heat the mixture at 80 °C under solvent-free conditions for the appropriate time (typically 12-30 minutes), monitoring the reaction by TLC.
-
Upon completion, add hot ethanol to the reaction mixture.
-
Separate the catalyst using a magnet and wash with hot ethanol.
-
Combine the ethanol fractions and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for Doebner Reaction
The following table summarizes the yields for the synthesis of various 2-aryl-quinoline-4-carboxylic acids using the aforementioned protocol.[2]
| Entry | Aryl Aldehyde | Product | Time (min) | Yield (%) |
| 1 | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 12 | 93 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | 15 | 90 |
| 3 | 4-Bromobenzaldehyde | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 15 | 91 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)quinoline-4-carboxylic acid | 30 | 84 |
| 5 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | 12 | 92 |
| 6 | Benzaldehyde | 2-Phenylquinoline-4-carboxylic acid | 12 | 90 |
Reduction of Quinoline-4-carboxylic Acids to 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids
The reduction of the quinoline ring is a critical step in obtaining the desired tetrahydroquinoline derivatives. Catalytic hydrogenation is the most common method, with Raney Nickel being a frequently used catalyst due to its high activity and stereoselectivity.
General Reaction Scheme
Caption: General scheme for the reduction of quinoline-4-carboxylic acids.
Reaction Mechanism: Catalytic Hydrogenation
The catalytic hydrogenation of quinolines is believed to proceed through a stepwise addition of hydrogen. The reaction likely involves a 1,4-hydride addition to the quinoline ring, followed by isomerization and a subsequent 1,2-hydride addition to yield the tetrahydroquinoline product.[3]
Caption: Proposed mechanism for the catalytic hydrogenation of quinolines.
Experimental Protocol: Reduction of 2-Alkylquinoline-4-carboxylic Acids with Raney Nickel
This protocol is based on the stereoselective reduction of 2-alkylquinoline-4-carboxylic acids.[4]
Materials:
-
2-Alkylquinoline-4-carboxylic acid
-
Raney Nickel (W-2 or equivalent)
-
Aqueous sodium or potassium hydroxide solution
-
Formic acid
-
Chloroform
Procedure:
-
Dissolve the 2-alkylquinoline-4-carboxylic acid in an aqueous alkaline solution.
-
Add Raney Nickel catalyst to the solution.
-
Subject the mixture to hydrogenation in a Parr apparatus or similar hydrogenation setup under hydrogen pressure at room temperature.
-
Monitor the reaction until hydrogen uptake ceases.
-
Filter off the catalyst.
-
Acidify the filtrate with formic acid.
-
Extract the product with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization.
Quantitative Data for the Reduction of Quinoline-4-carboxylic Acids
The reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in an aqueous alkaline medium is stereoselective, yielding the cis-isomers.[4]
| Substrate | Product | Yield (%) | Stereochemistry |
| 2-Methylquinoline-4-carboxylic acid | cis-2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | 78 (of mixture) | cis |
| 2,6-Dimethylquinoline-4-carboxylic acid | cis-2,6-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | - | cis |
| 2-Cyclopropylquinoline-4-carboxylic acid | Mixture of 2-propyl- and 2-cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids | - | Mixture |
Alternative Synthetic Routes
While the Doebner reaction followed by reduction is a robust method, other strategies can provide more direct access to the target molecules.
Tandem/Domino Reactions
Tandem or domino reactions offer an efficient approach by combining multiple transformations in a single pot without isolating intermediates. A diastereoselective synthesis of this compound esters has been developed from methyl (2-nitrophenyl)acetate.[5] This method involves alkylation, ozonolysis, and a final catalytic hydrogenation step that initiates a tandem sequence of nitro group reduction, intramolecular condensation, and reduction of the resulting cyclic imine.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Reduction of Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The stereoselective reduction of the quinoline core, particularly in molecules bearing a carboxylic acid functionality, is a critical transformation for the synthesis of chiral tetrahydroquinolines. These saturated heterocyclic motifs are prevalent in a wide array of natural products and pharmacologically active compounds. However, the direct stereoselective reduction of quinoline-4-carboxylic acids presents a significant challenge due to potential catalyst inhibition by the acidic proton and the coordinating nature of the carboxylate group.
This technical guide provides an in-depth overview of established and strategic approaches for the stereoselective reduction of quinoline-4-carboxylic acids. It details two primary methodologies: a direct diastereoselective reduction to afford cis-tetrahydroquinolines and a more versatile, indirect enantioselective approach that proceeds through an ester intermediate. This document provides detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.
Diastereoselective Reduction via Heterogeneous Catalysis
Direct hydrogenation of substituted quinoline-4-carboxylic acids using heterogeneous catalysts like Raney Nickel has been shown to be a diastereoselective process. Specifically, for 2-alkyl-substituted quinoline-4-carboxylic acids, this method preferentially yields the cis-diastereomer, where the C2 alkyl group and the C4 carboxyl group are on the same face of the newly formed stereogenic centers.[1]
Quantitative Data
The following table summarizes the typical conditions and outcomes for the diastereoselective reduction of 2-alkylquinoline-4-carboxylic acids.
| Substrate Example | Catalyst | Solvent System | Temperature (°C) | Pressure (atm H₂) | Product | Diastereomeric Ratio (cis:trans) | Ref. |
| 2-Alkylquinoline-4-carboxylic acid | Raney Nickel | Aqueous Alkali (e.g., NaOH aq.) | ~200 | ~10 | cis-2-Alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | >99:1 | [1] |
Experimental Protocol: Diastereoselective Hydrogenation
This protocol is adapted from general procedures for the hydrogenation of quinolines using Raney Nickel.[2][3]
Materials:
-
2-Alkylquinoline-4-carboxylic acid (1.0 eq)
-
Raney Nickel (approx. 50% slurry in water, 10-20 wt%)
-
Aqueous Sodium Hydroxide (1-2 M)
-
High-pressure autoclave reactor equipped with a stirrer
Procedure:
-
To a high-pressure autoclave, add the 2-alkylquinoline-4-carboxylic acid and the aqueous sodium hydroxide solution.
-
Carefully add the Raney Nickel slurry under a stream of inert gas (e.g., Argon or Nitrogen).
-
Seal the autoclave and purge the system several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm) and heat to the target temperature (e.g., 200 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within several hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with water.
-
Carefully acidify the filtrate with an aqueous acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the cis-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
Mechanistic Pathway
The hydrogenation occurs on the surface of the nickel catalyst. The quinoline adsorbs onto the metal surface, and hydrogen atoms, also adsorbed on the surface, are added in a stepwise manner to the pyridine ring, typically leading to a syn-addition, which results in the observed cis stereochemistry.
References
An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acid Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of structural analogs of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid. This core scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent and selective activity against a range of biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Core Scaffold and Therapeutic Potential
The 1,2,3,4-tetrahydroquinoline ring system is a versatile scaffold that, when appropriately substituted, can interact with a variety of biological targets. The inclusion of a carboxylic acid moiety at the 4-position provides a crucial interaction point and a handle for further chemical modification. Structural analogs of this compound have been investigated for a range of therapeutic applications, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor, inhibitors of the kynurenine-3-monooxygenase (KMO) enzyme, and as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ).
Synthetic Methodologies
The synthesis of the 1,2,3,4-tetrahydroquinoline core can be achieved through various strategies, including domino reactions that allow for the efficient construction of the heterocyclic system from simple starting materials. One common approach involves the reduction of the corresponding quinoline-4-carboxylic acid.
A two-step procedure has been described for the synthesis of 1,2,3,4-tetrahydroquinolines which involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald-Hartwig amination. Another method involves a boronic acid catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation. Furthermore, the reduction of 2-alkylquinoline-4-carboxylic acids using Raney nickel in an aqueous alkali solution has been shown to be stereoselective, yielding the cis isomers of the corresponding 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids.[1][2][3]
Key Biological Targets and Structure-Activity Relationships
NMDA Receptor Antagonists
A significant area of research for this compound analogs has been their activity as antagonists at the glycine site of the NMDA receptor. Over-activation of NMDA receptors is implicated in a variety of neurological disorders, making antagonists valuable therapeutic candidates.
Structure-activity relationship (SAR) studies have revealed key features for potent antagonism. The trans configuration of substituents at the 2 and 4 positions of the tetrahydroquinoline ring is generally preferred. For instance, trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines have been synthesized and show nanomolar affinity for the glycine site.[4] The absolute stereochemistry for optimal binding has been determined to be (2S, 4R).[4]
Modifications at the 4-position have a significant impact on activity. The introduction of a 4-amido group has been a successful strategy, with the nature of the amide substituent influencing potency. For example, the urea derivative trans-2-carboxy-5,7-dichloro-4[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline is one of the most potent NMDA antagonists discovered, with an IC50 of 7.4 nM against [3H]glycine binding.[4] The introduction of a bulky substituent at the 4-position is generally well-tolerated.[4]
Table 1: In Vitro Activity of 4-Amido-2-carboxytetrahydroquinoline Analogs as NMDA Receptor Antagonists [4]
| Compound | 4-Substituent | IC50 (nM) vs [3H]glycine binding |
| 35 | [[(Phenylamino)carbonyl]amino] | 7.4 |
| 55 | [1-(3-Phenyl-2-oxoimidazolidinyl)] | 6 |
Kynurenine-3-Monooxygenase (KMO) Inhibitors
The kynurenine pathway is a major route of tryptophan metabolism, and dysregulation of this pathway is implicated in neurodegenerative diseases.[5][6] Kynurenine-3-monooxygenase (KMO) is a key enzyme in this pathway, and its inhibition is a promising therapeutic strategy to reduce the production of neurotoxic metabolites.[5][6] While the tetrahydroquinoline scaffold has been explored for KMO inhibition, much of the research has focused on the related 1,2,3,4-tetrahydroisoquinoline core. However, the principles of inhibitor design can be extrapolated. KMO inhibitors often feature a scaffold that mimics the substrate, kynurenine.
RORγ Inverse Agonists
The Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it an attractive target for autoimmune diseases.[7][8] More recently, RORγ has been identified as a therapeutic target for prostate cancer.[7][9]
A novel class of 1,2,3,4-tetrahydroquinoline derivatives has been identified as potent and selective RORγ inverse agonists.[7] These compounds effectively inhibit the transcriptional activity of RORγ. The development of these compounds provides a new chemotype for the design of RORγ modulators.
Experimental Protocols
General Synthesis of 4-Amido-2-carboxytetrahydroquinolines
The synthesis of these compounds typically starts from a substituted quinoline-2,4-dicarboxylic acid. The general steps involve:
-
Selective Reduction: The quinoline ring is selectively reduced to a tetrahydroquinoline. This can be achieved using catalytic hydrogenation (e.g., with Pd/C) or a dissolving metal reduction.
-
Amide Coupling: The carboxylic acid at the 4-position is converted to an amide. This is typically achieved by activating the carboxylic acid (e.g., forming an acid chloride or using a coupling agent like HATU or HBTU) followed by reaction with the desired amine.
-
Purification: The final compound is purified using techniques such as column chromatography and/or recrystallization.
Note: The specific reagents, solvents, and reaction conditions will vary depending on the desired substituents on the tetrahydroquinoline ring and the amide moiety.
In Vitro NMDA Receptor Antagonist Assay ([3H]glycine binding)
This assay measures the ability of a compound to displace the radiolabeled glycine analog, [3H]glycine, from its binding site on the NMDA receptor.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[3H]glycine (radioligand)
-
Test compounds (this compound analogs)
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Unlabeled glycine (for determining non-specific binding)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a microcentrifuge tube, add the rat cortical membranes, [3H]glycine, and either the test compound, buffer (for total binding), or excess unlabeled glycine (for non-specific binding).
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound, which is the concentration of the compound that inhibits 50% of the specific binding of [3H]glycine.
Visualizing the Biological Context
The Kynurenine Pathway and KMO Inhibition
The following diagram illustrates the kynurenine pathway and the role of KMO. Inhibition of KMO shunts the pathway towards the production of the neuroprotective kynurenic acid.
Caption: The Kynurenine Pathway and the site of action for KMO inhibitors.
NMDA Receptor Antagonism at the Glycine Site
This diagram illustrates the mechanism of action for this compound analogs as NMDA receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid (THQ-4-CA), a heterocyclic compound belonging to the tetrahydroquinoline class, is a molecule of growing interest in medicinal chemistry and drug discovery. Its rigid, saturated heterocyclic core fused to a benzene ring provides a unique three-dimensional scaffold that can be exploited for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 13337-69-4 | Ark Pharma Scientific Limited[1], Echemi[2] |
| Molecular Formula | C₁₀H₁₁NO₂ | Ark Pharma Scientific Limited[1], Echemi[2] |
| Molecular Weight | 177.20 g/mol | Echemi[2] |
| Boiling Point | 362.536 °C | Echemi (Calculated)[2] |
| Flash Point | 173.056 °C | Echemi (Calculated)[2] |
| pKa | 3.61 ± 0.20 | Tetrahydroquinolinecarboxylicacid 13337-69-4 wiki (Predicted)[3] |
| XLogP3 | 1.5 | Echemi (Calculated)[2] |
| Hydrogen Bond Donor Count | 2 | Echemi (Calculated)[2] |
| Hydrogen Bond Acceptor Count | 3 | Echemi (Calculated)[2] |
| Rotatable Bond Count | 1 | Echemi (Calculated)[2] |
| Topological Polar Surface Area | 49.3 Ų | Echemi (Calculated)[2] |
Note: Much of the available quantitative data is based on computational predictions. Experimental validation of these properties is crucial for their reliable application. Data regarding melting point and specific solubility in various solvents remains to be experimentally determined.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the reduction of quinoline-4-carboxylic acid. A key study by Zhuravleva et al. outlines a method for the synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids, which can be adapted for the unsubstituted parent compound.[4]
Synthesis of this compound
The synthesis is achieved through the reduction of quinoline-4-carboxylic acid. While the specific study focuses on 2-alkyl substituted derivatives, the general procedure for the unsubstituted compound (where R=H) can be inferred.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reduction of Quinoline-4-carboxylic Acid [4]
-
Materials: Quinoline-4-carboxylic acid, Raney nickel, aqueous alkali solution (e.g., sodium hydroxide), formic acid, chloroform, suitable reaction vessel, and extraction apparatus.
-
Procedure:
-
In a suitable reaction vessel, dissolve quinoline-4-carboxylic acid in an aqueous alkali solution.
-
Add Raney nickel to the solution. The amount of Raney nickel and the concentration of the alkali solution should be optimized for the specific scale of the reaction.
-
The reaction mixture is then subjected to conditions that promote reduction. This may involve stirring at a specific temperature for a set period.
-
Upon completion of the reaction (monitored by a suitable analytical technique such as TLC or LC-MS), the reaction mixture is carefully acidified with formic acid.
-
The acidified mixture is then extracted with chloroform to isolate the product.
-
The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
-
Note: This is a generalized procedure based on the synthesis of substituted analogs. Researchers should refer to the original literature and optimize the conditions for the synthesis of the unsubstituted compound.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic techniques.
Expected Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as signals for the protons of the saturated heterocyclic ring, including the methine proton at the C4 position bearing the carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the sp³-hybridized carbons of the tetrahydroquinoline ring system, including the carbonyl carbon of the carboxylic acid group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching vibration for the carboxylic acid group, a C=O stretching vibration for the carbonyl group, and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (177.20 g/mol ) and characteristic fragmentation patterns.
Biological Significance and Potential Applications
While specific biological activity and involvement in signaling pathways for this compound are not yet extensively documented, the broader class of tetrahydroquinolines exhibits a wide range of pharmacological properties. Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of Bcl-2/Mcl-1 proteins, which are involved in apoptosis, suggesting a potential role in cancer therapy.
The structural similarity of this compound to other biologically active quinoline carboxylic acids suggests potential for similar activities. For instance, quinoline-4-carboxylic acid derivatives have been explored as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, indicating potential applications in cancer and autoimmune diseases.
Logical Relationship for Investigating Biological Activity
Caption: A logical workflow for the biological evaluation of THQ-4-CA.
Conclusion
This compound represents a promising scaffold for the development of new chemical entities with potential therapeutic applications. This guide has summarized the currently available physicochemical data, provided a detailed synthesis protocol, and outlined a logical approach for the investigation of its biological activity. Further experimental work is necessary to fully characterize this compound and unlock its potential in drug discovery and development. Researchers are encouraged to build upon this foundation to explore the full therapeutic utility of this intriguing molecule.
References
The Core Mechanism of Action of Tetrahydroquinoline Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydroquinoline (THQ) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as privileged scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the core mechanisms of action of tetrahydroquinoline compounds across various therapeutic areas, including oncology, neurodegenerative diseases, infectious diseases, and pain management. The guide delves into the specific molecular targets and signaling pathways modulated by these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
The 1,2,3,4-tetrahydroquinoline core, a fusion of a benzene ring and a partially saturated pyridine ring, offers a unique three-dimensional structure that has been extensively explored for therapeutic applications. The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological profiles. This guide will explore the multifaceted mechanisms through which these compounds exert their effects, focusing on key areas of therapeutic interest.
Anticancer Activity
Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1]
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
A critical mechanism underlying the anticancer effects of several tetrahydroquinoline compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][3][4][5][6][7] This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation, survival, and metabolism.[3][4][5][6][7]
Certain tetrahydroquinoline derivatives have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.[2]
Signaling Pathway: PI3K/AKT/mTOR Inhibition by Tetrahydroquinoline Compounds
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by tetrahydroquinoline compounds.
Induction of Apoptosis
Another key mechanism of action for anticancer tetrahydroquinoline derivatives is the induction of apoptosis, or programmed cell death.[1][8][9] This is often achieved through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[8][10]
One study demonstrated that a 4-trifluoromethyl substituted tetrahydroquinoline derivative (4ag) triggers apoptosis in glioblastoma cells through the activation of Caspase-3/7.[8] This compound was also shown to induce intracellular and mitochondrial ROS, leading to the disruption of the mitochondrial membrane potential.[8][10]
Quantitative Data: Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 4ag | SNB19 (Glioblastoma) | 38.3 | ROS-mediated apoptosis, Caspase-3/7 activation | [8] |
| 4ag | LN229 (Glioblastoma) | 40.6 | ROS-mediated apoptosis, Caspase-3/7 activation | [8] |
Neuroprotective Activity
Tetrahydroquinoline derivatives have emerged as promising agents for the treatment of neurodegenerative diseases, primarily through their antioxidant and anti-apoptotic properties.
Cholinesterase Inhibition
Several tetrahydroquinoline-based compounds have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[11][12][13][14][15] Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.
Kinetic studies have revealed that some of these compounds act as mixed-type inhibitors, suggesting they bind to both the catalytic and peripheral anionic sites of the enzyme.[13]
Quantitative Data: Cholinesterase Inhibition by Tetrahydroquinoline Derivatives
| Compound | Enzyme | IC50 (µM) | Inhibition Type | Reference |
| 11g | AChE | 1.94 | Mixed-type | [13] |
| 11g | BChE | 28.37 | Not specified | [13] |
| 5n | AChE | 4.24 | Not specified | [11] |
| 6aa | BChE | 3.97 | Not specified | [11] |
| Compound 217 | AChE | 0.25 | Not specified | [12] |
Antimalarial Activity
Tetrahydroquinoline derivatives have a long history in the fight against malaria, with quinine being one of the oldest and most well-known antimalarial drugs. The primary mechanism of action for many quinoline-based antimalarials is the interference with heme detoxification in the malaria parasite, Plasmodium falciparum.
During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by crystallizing it into hemozoin. Quinolines are thought to accumulate in the parasite's acidic food vacuole and inhibit this crystallization process, leading to a buildup of toxic heme and parasite death.
More recent studies have identified other potential targets. For instance, the tetrahydroquinoline MMV692140 has been shown to target the Plasmodium falciparum translation elongation factor 2 (PfeEF2).
Opioid Receptor Modulation
Tetrahydroquinoline-based compounds have been developed as modulators of opioid receptors, offering potential for the treatment of pain with reduced side effects compared to traditional opioids.[16][17][18][19]
Some derivatives have been designed as mixed-efficacy μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists.[16][17] This profile is believed to provide analgesia through MOR activation while mitigating side effects like tolerance and dependence via DOR antagonism.
Other research has focused on the development of positive allosteric modulators (PAMs) of the μ-opioid receptor, which enhance the effects of endogenous or exogenous opioids without directly activating the receptor themselves.[18][19]
Quantitative Data: Opioid Receptor Binding Affinity of Tetrahydroquinoline Derivatives
| Compound | Receptor | Ki (nM) | Functional Activity | Reference |
| 4h | MOR | 1.2 | Agonist | [17] |
| 4h | DOR | 24 | Antagonist | [17] |
| 4h | KOR | 150 | - | [17] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[20][21][22][23]
Experimental Workflow: MTT Assay
Caption: A typical workflow for an in vitro cytotoxicity MTT assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of the AChE enzyme.[11][13]
Methodology:
-
Reagent Preparation: Prepare a solution of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: Incubate the enzyme with various concentrations of the tetrahydroquinoline inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the substrate ATCI.
-
Absorbance Measurement: Measure the rate of the reaction by monitoring the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway.[24][25]
Methodology:
-
Cell Lysis: Treat cells with the tetrahydroquinoline compound and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Synthesis of Tetrahydroquinoline Derivatives
A variety of synthetic methods have been developed for the preparation of the tetrahydroquinoline scaffold. Common strategies include:
-
Hydrogenation of Quinolines: The most direct method involves the catalytic hydrogenation of the corresponding quinoline precursor.[26]
-
Povarov Reaction: A [4+2] cycloaddition reaction between an imine and an electron-rich alkene.
-
Domino Reactions: Multi-step reactions that occur in a single pot, such as a reduction-reductive amination sequence starting from 2-nitroarylketones.[27]
-
Gold-catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation: A method starting from N-aryl propargylamines.[28]
General Synthetic Scheme: Povarov Reaction
Caption: A simplified representation of the Povarov reaction for tetrahydroquinoline synthesis.
Conclusion
Tetrahydroquinoline and its derivatives constitute a remarkable class of compounds with a wide range of mechanisms of action, making them highly attractive for drug discovery and development. Their ability to interact with diverse biological targets, including enzymes, receptors, and signaling pathway components, underscores their therapeutic potential in oncology, neurodegenerative diseases, and beyond. This technical guide provides a foundational understanding of their core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and optimization of this versatile chemical scaffold. Further investigation into the structure-activity relationships and pharmacokinetic properties of novel tetrahydroquinoline analogs will be crucial in translating their preclinical promise into clinical realities.
References
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 13. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 16. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. broadpharm.com [broadpharm.com]
- 23. researchhub.com [researchhub.com]
- 24. benchchem.com [benchchem.com]
- 25. blog.cellsignal.com [blog.cellsignal.com]
- 26. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 27. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Tetrahydroquinoline synthesis [organic-chemistry.org]
Spectroscopic and Synthetic Profile of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 1,2,3,4-tetrahydroquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is curated to support research and development activities by presenting key data in a structured and accessible format.
Core Spectroscopic Data
While comprehensive, publicly available spectroscopic data specifically for the parent compound this compound is limited, data for its derivatives provide valuable reference points. The following tables summarize expected and reported spectroscopic characteristics based on analyses of closely related analogs.
Table 1: Infrared (IR) Spectroscopy Data of Substituted Analogs
| Functional Group | Expected Wavenumber (cm⁻¹) | Reported Wavenumber (cm⁻¹) for 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid[1] |
| N-H Stretch | 3300-3500 | 3452 |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | 1708 |
| C=O Stretch (Lactam) | 1630-1660 | 1643 |
Table 2: Mass Spectrometry (MS) Data of a Substituted Analog
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid[1] | 219 (24%) | 160 (100%), 142 (56%), 130 (19%), 117 (13%) |
Note: The fragmentation pattern of the parent compound is expected to show a prominent molecular ion peak followed by losses of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the tetrahydroquinoline ring.
Experimental Protocols: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids
A prevalent method for the synthesis of the this compound scaffold involves the reduction of the corresponding quinoline-4-carboxylic acid derivative. A general protocol is described below.
General Synthesis Workflow
Caption: General workflow for the synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids.
Detailed Experimental Protocol for a Substituted Analog
The synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been reported via the reduction of 2-hydroxy-6-methylquinoline-4-carboxylic acid.[1]
Materials:
-
2-hydroxy-6-methylquinoline-4-carboxylic acid
-
Acetic acid
-
Zinc dust
-
Water
Procedure:
-
A solution of 1 g (5 mmol) of 2-hydroxy-6-methylquinoline-4-carboxylic acid in 15 ml of acetic acid is heated to 80°C on a water bath.[1]
-
To this solution, 4 g (0.06 mol) of zinc dust is added in portions over a period of 1 hour with continuous stirring.[1]
-
The reaction mixture is stirred for an additional 1.5 hours.[1]
-
The mixture is then filtered, and the filtrate is diluted with 10 ml of water and left to stand overnight.[1]
-
The resulting colorless needles of 6-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid are collected by filtration.[1]
This protocol can be adapted for the synthesis of the unsubstituted parent compound by starting with quinoline-4-carboxylic acid.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activities or signaling pathway interactions of this compound. However, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives are known to possess a wide range of pharmacological properties. The investigation into the specific biological targets of this particular molecule presents an open avenue for future research.
Logical Relationship for Future Investigation
Caption: A logical workflow for the investigation of the biological activity of the title compound.
This guide serves as a foundational resource for researchers. The provided data and protocols, while based on derivatives, offer a strong starting point for the synthesis and characterization of this compound and for the exploration of its potential therapeutic applications. Further research is warranted to fully elucidate the spectroscopic and biological profile of this compound.
References
Potential Therapeutic Targets for Tetrahydroquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide array of biological activities. The inherent structural features of THQs, including their conformational flexibility and ability to engage in various intermolecular interactions, make them attractive candidates for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the key therapeutic targets of THQ derivatives, with a particular focus on their anticancer potential. It summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Key Therapeutic Targets and Quantitative Data
Tetrahydroquinoline derivatives have been investigated for their activity against a range of biological targets. The following tables summarize the in vitro efficacy of various THQ derivatives against prominent targets and cancer cell lines.
Table 1: Inhibitory Activity of Tetrahydroquinoline Derivatives against Specific Molecular Targets
| Compound ID | Target | Assay Type | IC50 / Ki | Reference |
| Compound 10e | mTOR | In vitro kinase assay | IC50 = 0.033 µM | [1][2] |
| Compound 20d | PI3K/Akt/mTOR pathway | Cell-based assay | Induces autophagy | [3][4][5] |
| Tubulin polymerization-IN-41 | Tubulin Polymerization | In vitro polymerization assay | IC50 = 2.61 µM | [6] |
| DF-400 | 5-HT1A Receptor | Radioligand binding assay | Ki = 5.8 nM | [7] |
| DF-300 | 5-HT1A Receptor | Radioligand binding assay | Ki = 7.7 nM | [7] |
Table 2: Cytotoxicity of Tetrahydroquinoline Derivatives against Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 10e | A549 | Lung Cancer | 0.033 ± 0.003 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.63 ± 0.02 | [1] | |
| Compound 10h | MCF-7 | Breast Cancer | 0.087 ± 0.007 | [1] |
| Compound 10d | A549 | Lung Cancer | 0.062 ± 0.01 | [1] |
| MCF-7 | Breast Cancer | 0.58 ± 0.11 | [1] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.003 ± 0.008 | [1] | |
| Compound 15 | MCF-7 | Breast Cancer | 15.16 | [8] |
| HepG-2 | Liver Cancer | 18.74 | [8] | |
| A549 | Lung Cancer | 18.68 | [8] | |
| Compound 4a | A549 | Lung Cancer | 11.33 ± 0.67 | [9] |
| HCT-116 | Colon Cancer | ~13 | [9] | |
| Compound 6 | A549 | Lung Cancer | 40.18 ± 0.94 | [9] |
| Compound 20d | HCT-116 | Colon Cancer | 12.04 ± 0.57 | [3] |
| A549 | Lung Cancer | 12.55 ± 0.54 | [3] | |
| GM-3-121 | MCF-7 | Breast Cancer | 0.43 µg/mL | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.37 µg/mL | [10] | |
| Ishikawa | Endometrial Cancer | 0.01 µg/mL | [10] | |
| GM-3-18 | Colon Cancer Cell Lines | Colon Cancer | 0.9 - 10.7 | [10] |
Signaling Pathways and Mechanisms of Action
A significant number of tetrahydroquinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes.[11][12] Dysregulation of this pathway is a hallmark of many cancers.[12] Tetrahydroquinoline derivatives have been shown to inhibit this pathway at various nodes, leading to the suppression of tumor growth.[3][4][5]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by THQ derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of tetrahydroquinoline derivatives.
General Workflow for Synthesis and Biological Evaluation
The development of novel therapeutic agents based on the tetrahydroquinoline scaffold typically follows a multi-step process from chemical synthesis to biological characterization.
Caption: General workflow for THQ derivative drug discovery.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Tetrahydroquinoline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
96-well plates
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key process in cell division.[6]
Materials:
-
Purified tubulin (e.g., bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter or a spectrophotometer to measure turbidity
-
Test compound (tetrahydroquinoline derivative)
-
Positive control (e.g., Nocodazole) and negative control (DMSO)
-
384-well plates
-
Temperature-controlled plate reader
Protocol:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP.
-
Compound Addition: Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 384-well plate.
-
Initiation of Polymerization: Add the tubulin solution to the wells to initiate polymerization.
-
Monitoring Polymerization: Immediately place the plate in a plate reader pre-heated to 37°C and monitor the change in absorbance (turbidity) at 340 nm or fluorescence over time (e.g., every 30 seconds for 60 minutes).
-
Data Analysis: Plot the absorbance or fluorescence against time. Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibition of polymerization.
DNA Gyrase Supercoiling Inhibition Assay
This assay assesses the ability of a compound to inhibit the supercoiling activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[13][14]
Materials:
-
Purified DNA gyrase (e.g., from E. coli or M. tuberculosis)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.9, 6 mM magnesium acetate, 4 mM DTT, 100 mM potassium glutamate, 2 mM spermidine)
-
ATP solution
-
Test compound
-
Positive control (e.g., Novobiocin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add DNA gyrase to the reaction mixture.
-
Initiation and Incubation: Add ATP to initiate the reaction and incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).
-
Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. Quantify the band intensities to determine the IC50 value.
Radioligand Binding Assay for 5-HT1A Receptor
This assay is used to determine the binding affinity of a compound to the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.[15][16]
Materials:
-
Membrane preparation from cells expressing the 5-HT1A receptor
-
Radioligand (e.g., [³H]8-OH-DPAT)
-
Test compound (tetrahydroquinoline derivative)
-
Non-specific binding control (e.g., serotonin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA)
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
Tetrahydroquinoline derivatives represent a versatile and promising class of compounds with the potential to modulate a variety of therapeutic targets. Their demonstrated activity against key targets in oncology, such as the PI3K/Akt/mTOR pathway and tubulin, underscores their potential for the development of novel anticancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic applications of this important chemical scaffold. Future efforts in lead optimization and in vivo evaluation will be crucial in translating the in vitro potential of these compounds into clinically effective therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif prevalent in a wide array of natural products and pharmacologically active compounds. Its presence in numerous approved drugs and clinical candidates underscores the importance of efficient and versatile synthetic methodologies for its construction. This technical guide provides a comprehensive overview of core methods for the synthesis of 1,2,3,4-tetrahydroquinolines, complete with detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to illustrate the reaction pathways.
Povarov Reaction
The Povarov reaction is a powerful and versatile method for the synthesis of substituted tetrahydroquinolines. It is a formal [4+2] cycloaddition between an in-situ generated N-arylimine and an electron-rich alkene. The reaction can be performed as a one-pot, three-component reaction, which contributes to its efficiency and atom economy.
Reaction Pathway
Caption: General mechanism of the Lewis acid-catalyzed Povarov reaction.
Quantitative Data
| Entry | Aniline | Aldehyde | Alkene | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | Ethyl vinyl ether | AlCl₃ (10) | Dichloromethane | 40 | 12 | 75 | [1] |
| 2 | p-Anisidine | Benzaldehyde | Ethyl vinyl ether | Cu(OTf)₂ (10) | Ethanol | 40 | 24 | 30 | [1] |
| 3 | Aniline | p-Chlorobenzaldehyde | N-vinyl-2-pyrrolidinone | p-TsOH (25) | Ethanol | RT | 12 | 63 | [2] |
| 4 | p-Toluidine | p-Chlorobenzaldehyde | Methyl propiolate | p-TsOH (25) | Ethanol | RT | 12 | 60 | [2] |
| 5 | p-Anisidine | p-Bromobenzaldehyde | Methyl propiolate | p-TsOH (25) | Ethanol | RT | 12 | 57 | [2] |
Experimental Protocol: Three-Component Povarov Reaction[1][2]
-
To a solution of the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in the specified solvent (5 mL), add the Lewis or Brønsted acid catalyst (0.1-0.25 mmol).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the imine.
-
Add the electron-rich alkene (1.2 mmol) to the reaction mixture.
-
Heat the reaction to the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline.
Domino Reduction-Reductive Amination
This highly efficient domino reaction allows for the synthesis of substituted tetrahydroquinolines from readily available 2-nitroaryl ketones and aldehydes. The sequence is typically initiated by the reduction of the nitro group, followed by intramolecular condensation to form a cyclic imine, which is then further reduced to the tetrahydroquinoline.
Reaction Pathway
Caption: Domino sequence of reduction and reductive amination.
Quantitative Data
| Entry | Substrate | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Pressure | Yield (%) | Reference |
| 1 | Methyl 2-(2-nitrobenzoyl)propanoate | 5% Pd/C | H₂ | Methanol | RT | 1 atm | 93 | [2] |
| 2 | Ethyl 2-(2-nitrobenzoyl)acetate | 5% Pd/C | H₂ | Ethanol | RT | 1 atm | 98 | [2] |
| 3 | 1-(2-Nitrophenyl)ethan-1-one | 5% Pd/C | H₂ | Methanol | RT | 4 atm | 95 | [2] |
| 4 | 2-Nitrochalcone | 5% Pd/C | H₂ | Dichloromethane | RT | 1 atm | 90 | [2] |
| 5 | Methyl (2-nitrophenyl)acetate derivative | 5% Pd/C | H₂ | Not Specified | RT | Not Specified | High | [3] |
Experimental Protocol: Domino Reduction-Reductive Amination[2]
-
Dissolve the 2-nitroaryl ketone or aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, 10 mL).
-
Add the hydrogenation catalyst (e.g., 5% Pd/C, 10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then pressurize to the desired pressure (1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the 1,2,3,4-tetrahydroquinoline.
Catalytic Hydrogenation of Quinolines
The direct catalytic hydrogenation of quinolines is a straightforward method to produce 1,2,3,4-tetrahydroquinolines. This method is particularly useful when the corresponding quinoline is readily available. A variety of catalysts, including both precious and base metals, can be employed for this transformation.
Reaction Pathway
Caption: Direct catalytic hydrogenation of a quinoline derivative.
Quantitative Data
| Entry | Substrate | Catalyst | Hydrogen Pressure (bar) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Quinoline | Co(OAc)₂·4H₂O (5 mol%), Zn (50 mol%) | 40 | H₂O | 70 | 15 | 99 | [4] |
| 2 | 2-Methylquinoline | Co(OAc)₂·4H₂O (5 mol%), Zn (50 mol%) | 30 | H₂O | 70 | 15 | 98 | [4] |
| 3 | 6-Methoxyquinoline | Co(OAc)₂·4H₂O (5 mol%), Zn (50 mol%) | 30 | H₂O | 70 | 15 | 99 | [4] |
| 4 | Quinoline | Ni/Biomass catalyst | 30 | Isopropanol | 90 | 12 | >99 | [5] |
| 5 | Quinoline | Adams' catalyst (PtO₂) | ~4.4 | Acetic Acid | 17-37 | Not specified | Not specified | [6] |
Experimental Protocol: Cobalt-Catalyzed Hydrogenation of Quinolines[4]
-
In a glass vial, add the quinoline substrate (0.5 mmol), cobalt(II) acetate tetrahydrate (0.025 mmol, 5 mol%), and zinc dust (0.25 mmol, 50 mol%).
-
Add water (1.5 mL) to the vial.
-
Place the vial in a high-pressure reactor.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to 30-40 bar.
-
Heat the reaction mixture to 70 °C and stir for 15 hours.
-
After cooling to room temperature, carefully release the pressure.
-
Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure 1,2,3,4-tetrahydroquinoline.
Borrowing Hydrogen Methodology
The borrowing hydrogen methodology is an atom-economical and environmentally friendly approach for the synthesis of tetrahydroquinolines. This one-pot cascade reaction typically involves the reaction of a 2-aminobenzyl alcohol with a secondary alcohol. The catalyst temporarily "borrows" hydrogen from the secondary alcohol to form a ketone, which then reacts with the 2-aminobenzyl alcohol. The borrowed hydrogen is then returned in the final reduction step.
Reaction Pathway
Caption: Manganese-catalyzed borrowing hydrogen synthesis of tetrahydroquinolines.
Quantitative Data
| Entry | 2-Aminobenzyl Alcohol | Secondary Alcohol | Catalyst | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminobenzyl alcohol | 1-Phenylethanol | Mn(I) PN³ pincer (2 mol%) | KH/KOH | 120 | 16 | 85 | [7][8] |
| 2 | 2-Aminobenzyl alcohol | 1-(4-Methoxyphenyl)ethanol | Mn(I) PN³ pincer (2 mol%) | KH/KOH | 120 | 16 | 82 | [7][8] |
| 3 | 2-Aminobenzyl alcohol | 1-(4-Chlorophenyl)ethanol | Mn(I) PN³ pincer (2 mol%) | KH/KOH | 120 | 16 | 75 | [7][8] |
| 4 | 2-Aminobenzyl alcohol | Cyclohexanol | Mn(I) PN³ pincer (2 mol%) | KH/KOH | 120 | 16 | 68 | [7][8] |
| 5 | 2-Aminobenzyl alcohol | Propan-2-ol | Mn(I) PN³ pincer (2 mol%) | KH/KOH | 120 | 16 | 71 | [7][8] |
Experimental Protocol: Manganese-Catalyzed Borrowing Hydrogen Synthesis[7][8]
-
To a reaction vial, add the 2-aminobenzyl alcohol (0.275 mmol), the secondary alcohol (0.250 mmol), and a stock solution of the manganese pincer complex in DME (0.005 mmol).
-
Add the base combination (e.g., KH and KOH).
-
Seal the vial tightly in a glovebox under an argon atmosphere.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
After cooling to room temperature, quench the reaction with a few drops of water.
-
Extract the mixture with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the 1,2,3,4-tetrahydroquinoline.
Friedländer Annulation Followed by Reduction
The Friedländer synthesis is a classic method for constructing the quinoline ring system through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9] To obtain 1,2,3,4-tetrahydroquinolines, a subsequent reduction step is necessary. This two-step sequence can be performed in a one-pot fashion, offering a convenient route to these saturated heterocycles.
Reaction Pathway
Caption: Two-step synthesis via Friedländer annulation and subsequent reduction.
Quantitative Data for Domino Nitro Reduction-Friedländer-Hydrogenation[10]
| Entry | Nitroaldehyde | Ketone | Catalyst | Base | Overall Yield (%) |
| 1 | 2-Nitrobenzaldehyde | Acetophenone | Ni/N-SiC | LiOH | 85 |
| 2 | 2-Nitrobenzaldehyde | 4'-Methylacetophenone | Ni/N-SiC | LiOH | 88 |
| 3 | 2-Nitrobenzaldehyde | 4'-Methoxyacetophenone | Ni/N-SiC | LiOH | 91 |
| 4 | 5-Chloro-2-nitrobenzaldehyde | Acetophenone | Ni/N-SiC | LiOH | 82 |
| 5 | 2-Nitrobenzaldehyde | Propiophenone | Ni/N-SiC | LiOH | 80 |
Experimental Protocol: One-Pot Domino Nitro Reduction-Friedländer-Hydrogenation[10]
Step A: Nitro Reduction
-
In a pressure reactor, combine the 2-nitrobenzaldehyde (0.5 mmol), the ketone (0.5 mmol), the Ni/N-SiC catalyst (4 mol% Ni), and ethanol (3 mL).
-
Pressurize the reactor with H₂ to 3.0 MPa and heat to 40 °C for 20 hours.
Step B: Friedländer Annulation 3. Cool the reactor, vent, and add LiOH (0.3 mmol). 4. Heat the mixture to 60 °C for 20 hours.
Step C: Quinoline Hydrogenation 5. Cool the reactor, repressurize with H₂ to 5.0 MPa, and heat to 120 °C for 48 hours. 6. After cooling and venting, filter the reaction mixture to remove the catalyst. 7. Concentrate the filtrate and purify the residue by column chromatography to obtain the 1,2,3,4-tetrahydroquinoline.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Domino Reactions for the Synthesis of 1,2,3,4-Tetrahydroquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3,4-tetrahydroquinolines, a crucial scaffold in medicinal chemistry, utilizing efficient domino reaction strategies.[1][2] Domino reactions, also known as tandem or cascade reactions, offer significant advantages in organic synthesis, including increased efficiency, reduced waste, and the ability to construct complex molecules from simple starting materials in a single operation.[1] This guide covers several key domino approaches, including reduction-initiated sequences, Povarov (aza-Diels-Alder) reactions, and SNAr-terminated cyclizations.
Reduction-Initiated Domino Reactions
Domino reactions initiated by the reduction of a nitro group are a powerful tool for the synthesis of 1,2,3,4-tetrahydroquinolines. These sequences typically involve the reduction of an aromatic nitro group to an amine, which then participates in subsequent intramolecular cyclization reactions.
Domino Reduction-Reductive Amination
This method, developed by Bunce and co-workers, allows for the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters.[3] The reaction cascade is initiated by the catalytic hydrogenation of a nitro group, which is followed by intramolecular condensation and subsequent reduction of the resulting cyclic imine.[1][3]
Logical Workflow for Domino Reduction-Reductive Amination
Caption: Workflow for the domino reduction-reductive amination synthesis.
Quantitative Data
| Entry | R Group | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | CH₃ | 98 | >99:1 | [3] |
| 2 | CH₂CH₃ | 95 | >99:1 | [3] |
| 3 | n-C₃H₇ | 93 | >99:1 | [3] |
Experimental Protocol: Synthesis of Methyl (±)-cis-1,2-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylate [3]
-
Alkylation and Ozonolysis: Methyl (2-nitrophenyl)acetate is first alkylated with an appropriate allylic halide. The resulting product is then subjected to ozonolysis to generate the corresponding aldehyde or ketone.
-
Catalytic Hydrogenation: To a solution of the crude aldehyde/ketone in methanol, add 5% Pd/C catalyst.
-
The mixture is hydrogenated on a Parr apparatus at 50 psi of H₂ for 24 hours.
-
Work-up: The reaction mixture is filtered through Celite to remove the catalyst, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the cis-1,2,3,4-tetrahydroquinoline as a single diastereomer.
Reductive Cyclization of 2'-Nitrochalcones
This approach involves the reduction of both a nitro group and a carbon-carbon double bond in a 2'-nitrochalcone precursor, leading to the formation of the tetrahydroquinoline ring system. The choice of solvent is critical to achieving high selectivity and yields.
Quantitative Data
| Entry | Solvent | Yield (%) | Reference |
| 1 | Dichloromethane | 90 | Patti and Pedotti (as cited in[1]) |
| 2 | Methanol | 65 | Patti and Pedotti (as cited in[1]) |
| 3 | Ethyl acetate | 75 | Patti and Pedotti (as cited in[1]) |
Experimental Protocol: General Procedure for Reductive Cyclization of 2'-Nitrochalcones
-
A solution of the 2'-nitrochalcone in dichloromethane is placed in a hydrogenation vessel.
-
A catalytic amount of Pd/C (5 mol%) is added to the solution.
-
The vessel is charged with hydrogen gas to the desired pressure.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered to remove the catalyst, and the solvent is removed in vacuo.
-
The residue is purified by flash chromatography to yield the desired 1,2,3,4-tetrahydroquinoline.
Domino Povarov Reaction (Aza-Diels-Alder)
The Povarov reaction is a powerful three-component domino reaction for the synthesis of polysubstituted 1,2,3,4-tetrahydroquinolines.[1] This reaction typically involves an arylamine, an aldehyde, and an electron-rich alkene, and proceeds via an imino-Diels-Alder reaction. A notable variation utilizes the in situ formation of a β-enamino ester as the dienophile.
Reaction Pathway for the Domino Povarov Reaction
Caption: Key steps in the domino Povarov reaction for tetrahydroquinoline synthesis.
Quantitative Data for Domino Povarov Reaction
| Entry | Arylamine | Aldehyde | Yield (%) | Diastereoselectivity | Reference |
| 1 | Aniline | Benzaldehyde | 63 | trans, trans | (As cited in[1]) |
| 2 | p-Toluidine | p-Chlorobenzaldehyde | 60 | trans, trans | (As cited in[1]) |
| 3 | p-Anisidine | p-Bromobenzaldehyde | 57 | trans, trans | (As cited in[1]) |
Experimental Protocol: General Procedure for the Domino Povarov Reaction
-
A solution of arylamine (2.0 mmol) and methyl propiolate (1.0 mmol) in ethanol (5 mL) is stirred at room temperature overnight to generate the β-enamino ester in situ.
-
The aromatic aldehyde (1.0 mmol) and p-toluenesulfonic acid (0.25 mmol) are then added to the reaction mixture.
-
The mixture is stirred at room temperature for an additional 48 hours.
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the polysubstituted 1,2,3,4-tetrahydroquinoline.
SNAr-Terminated Domino Reactions
Domino reactions terminating with an intramolecular nucleophilic aromatic substitution (SNAr) step provide an efficient route to various tetrahydroquinoline derivatives. These reactions often involve the initial formation of a nucleophile that subsequently attacks an activated aromatic ring.
Domino Reductive Amination-SNAr Sequence
This strategy, also developed by Bunce and co-workers, involves an initial reductive amination to form a secondary amine, which then undergoes an intramolecular SNAr cyclization. This method has proven successful for the synthesis of a range of tetrahydroquinolines with yields ranging from 58% to 98%.[1]
Logical Flow of the Reductive Amination-SNAr Domino Reaction
Caption: Workflow of the domino reductive amination-SNAr synthesis.
Quantitative Data
| Entry | R¹ Group (on aldehyde) | R² Group (on amine) | Yield (%) | Reference |
| 1 | H | Benzyl | 95 | [1] |
| 2 | CH₃ | Benzyl | 85 | [1] |
| 3 | H | p-Methoxybenzyl | 98 | [1] |
Experimental Protocol: General Procedure for Reductive Amination-SNAr Domino Reaction
-
To a solution of the substituted 2-fluorobenzaldehyde derivative in a suitable solvent (e.g., methanol), add the primary amine.
-
After stirring for a short period to form the imine, a reducing agent (e.g., sodium borohydride) is added portion-wise.
-
The reaction is stirred until the reductive amination is complete.
-
A base (e.g., potassium carbonate) is then added to facilitate the intramolecular SNAr cyclization.
-
The reaction is heated if necessary and monitored by TLC.
-
Upon completion, the reaction is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by chromatography to yield the tetrahydroquinoline product.
Domino SN2-SNAr Sequence
A variation of the SNAr-terminated domino reaction involves an initial intermolecular SN2 reaction followed by an intramolecular SNAr cyclization. For instance, the reaction of a benzylamine with a substrate containing both a primary bromide and an activated fluoroaromatic ring proceeds smoothly at ambient temperature in DMF to afford the corresponding tetrahydroquinoline in high yield.[1]
Experimental Protocol: Domino SN2-SNAr Synthesis
-
To a solution of the substrate (e.g., a 2-fluorobenzyl bromide derivative) in DMF, add benzylamine at room temperature.
-
The reaction is stirred and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent.
-
The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give the desired N-benzyl-1,2,3,4-tetrahydroquinoline.
Organocatalytic Asymmetric Domino Reactions
The development of organocatalysis has opened new avenues for the enantioselective synthesis of tetrahydroquinolines via domino reactions. Chiral organocatalysts, such as proline and its derivatives, can effectively promote cascade reactions to produce chiral tetrahydroquinolines with high enantioselectivity.
A notable example is the highly enantioselective aza-Michael/aldol cascade reaction of 2-aminobenzaldehydes with α,β-unsaturated aldehydes, catalyzed by a chiral prolinol derivative. This reaction furnishes chiral dihydroquinoline derivatives in good yields and with excellent enantioselectivities (90->99% ee).
Quantitative Data for Asymmetric Organocatalytic Domino Reaction
| Entry | α,β-Unsaturated Aldehyde | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Crotonaldehyde | 85 | 98 | Córdova et al. (as cited in[4]) |
| 2 | Cinnamaldehyde | 90 | 99 | Córdova et al. (as cited in[4]) |
| 3 | (E)-Hex-2-enal | 82 | 97 | Córdova et al. (as cited in[4]) |
Experimental Protocol: General Procedure for Asymmetric Organocatalytic Domino Reaction
-
To a solution of the 2-aminobenzaldehyde (0.2 mmol) in an anhydrous solvent (e.g., chloroform) is added the chiral organocatalyst (20 mol%).
-
The α,β-unsaturated aldehyde (0.24 mmol) is then added, and the reaction mixture is stirred at the appropriate temperature (e.g., 4 °C).
-
The reaction is monitored by TLC. Upon completion, the solvent is evaporated.
-
The crude product is directly purified by flash column chromatography on silica gel to afford the enantiomerically enriched dihydroquinoline derivative.
-
If desired, the dihydroquinoline can be subsequently reduced to the corresponding tetrahydroquinoline using a standard reducing agent (e.g., NaBH₄).
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acid and its Analogs in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of conformationally constrained non-canonical amino acids is a powerful strategy in peptide design and drug discovery. These modifications can pre-organize the peptide backbone into a bioactive conformation, increase receptor affinity and selectivity, enhance metabolic stability, and improve oral bioavailability.[1][2] This document provides detailed application notes and protocols for the use of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid (THQ4C) and its well-studied isomers, particularly 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), in peptide design.
While specific data for THQ4C is limited in current literature, the extensive research on its isomers, such as Tic, serves as an excellent surrogate and guide for researchers exploring the potential of this class of constrained amino acids.[3][4] Tic is a rigid analog of Phenylalanine and Proline and has been successfully incorporated into a variety of peptides to modulate their biological activity.[3][4][5]
Key Features of Tetrahydroquinoline-based Amino Acids:
-
Conformational Rigidity: The bicyclic structure restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, reducing conformational flexibility.
-
Structural Mimicry: They can act as mimics of natural amino acids, such as Phenylalanine, Tyrosine, and Proline.[3][4]
-
Improved Pharmacokinetic Properties: The constrained nature can lead to increased resistance to enzymatic degradation.[1]
Applications in Peptide Design
The incorporation of constrained amino acids like Tic has proven beneficial in various therapeutic areas. The principles and applications outlined below for Tic-containing peptides can be extrapolated to inform the design of peptides incorporating THQ4C.
2.1. Opioid Receptor Modulation:
Tic has been extensively used to design potent and selective opioid receptor ligands.[1] By replacing a natural amino acid with Tic, it is possible to lock the peptide into a conformation that preferentially binds to a specific opioid receptor subtype (e.g., δ, μ).[1] For instance, the substitution of Proline with Tic in enalapril led to the development of the approved drug quinapril.[3][4]
2.2. Anticancer Peptides:
Amphipathic cationic peptides incorporating Tic have shown promising anticancer properties.[6] These peptides can selectively disrupt the cell membranes of cancer cells. The rigid structure of Tic can enhance the amphipathicity and membrane-disrupting capabilities of the peptide.
2.3. Enzyme Inhibition:
The constrained conformation imposed by Tic can be advantageous in the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by fitting snugly into an active site, Tic-containing peptides can act as potent and selective inhibitors.
Data Presentation: Biological Activities of Tic-Containing Peptides
The following table summarizes quantitative data for peptides incorporating the Tic scaffold, demonstrating its impact on biological activity.
| Peptide/Compound | Target | Assay | Activity | Reference |
| DEC-1 (Tic-embedded decapeptide) | MCF-7 breast cancer cells | MTT Assay | IC50 = 3.38 µM | [6] |
| Tamoxifen (Standard Drug) | MCF-7 breast cancer cells | MTT Assay | IC50 = 2.68 µM | [6] |
| Dmt-Tic-NH2 | δ-opioid receptor | Binding Assay | Ki = 0.23 nM | [1] |
| Dmt-Tic-OH | δ-opioid receptor | Binding Assay | Ki = 0.17 nM | [1] |
| Quinapril | Angiotensin-Converting Enzyme (ACE) | Inhibition Assay | Approved Drug | [3][4] |
Experimental Protocols
4.1. Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Tetrahydroquinoline Carboxylic Acids
This protocol describes the general procedure for incorporating Fmoc-protected tetrahydroquinoline carboxylic acid derivatives into a peptide sequence using standard solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected this compound (or its isomer)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Automated or manual peptide synthesizer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) in DMF.
-
Add the coupling reagents, DIC (3-5 equivalents) and OxymaPure/HOBt (3-5 equivalents).
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence. For incorporating the tetrahydroquinoline carboxylic acid, use the corresponding Fmoc-protected derivative in the coupling step.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.
4.2. In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized peptides on cancer cell lines.[6]
Materials:
-
MCF-7 breast cancer cell line (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized peptides
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the synthesized peptides in culture medium. Add the peptide solutions to the wells and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the peptides) and a positive control (e.g., Tamoxifen).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth).
Visualizations
5.1. Experimental Workflow for Peptide Synthesis and Evaluation
References
- 1. Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-...: Ingenta Connect [ingentaconnect.com]
- 2. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Versatility of Tetrahydroisoquinoline-3-Carboxylic Acid in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery
Tetrahydroisoquinoline-3-carboxylic acid (Tic) , a conformationally constrained non-proteinogenic amino acid, has emerged as a significant scaffold in medicinal chemistry. Its rigid structure, mimicking the spatial orientation of natural amino acids like phenylalanine and proline, offers a powerful tool for the design of potent and selective therapeutic agents. This has led to its incorporation into a diverse range of compounds targeting various enzymes and receptors, with applications spanning from cardiovascular disease to neuroscience and oncology. One of the most notable successes is the development of the angiotensin-converting enzyme (ACE) inhibitor, quinapril, where the substitution of a proline residue with Tic led to an approved drug.[1][2] This highlights the potential of Tic to enhance the pharmacological properties of peptide and peptidomimetic drugs.
Core Applications in Drug Design
The unique structural features of Tic make it a versatile building block in drug discovery. It is primarily utilized as a constrained analog of phenylalanine or tyrosine, or as a surrogate for proline.[1][2][3] This conformational restriction can lead to several benefits, including increased potency, improved receptor selectivity, and enhanced metabolic stability.
Key therapeutic areas where Tic derivatives have shown significant promise include:
-
Cardiovascular Disease: The most prominent application lies in the development of ACE inhibitors. The synthesis of quinapril, a widely prescribed antihypertensive drug, relies on a Tic core.[4] Derivatives of (3S)-2-[N-Substituted N-(2-carboxyethyl) carbamoyl]-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized and evaluated for their in vitro ACE inhibitory activities and antihypertensive effects.[5]
-
Neuroscience: Tic derivatives have been extensively investigated as ligands for various central nervous system (CNS) targets. They have been developed as selective opioid receptor agonists and antagonists.[3] Furthermore, several 6-substituted decahydroisoquinoline-3-carboxylic acids have been identified as potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists, which are promising candidates for the treatment of neurodegenerative disorders.[6][7] Some of these compounds have shown good in vivo activity, blocking NMDA-induced lethality in animal models.[6] Additionally, certain derivatives have been found to modulate dopaminergic nerve function and may have applications in treating Parkinson's disease and psychosis.[8]
-
Oncology: More recently, the tetrahydroisoquinoline scaffold has been explored for its anticancer potential.[9] Derivatives of Tic have been designed as inhibitors of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1, inducing apoptosis in cancer cells.[10] Other analogs have demonstrated significant activity in KRas inhibition, a key target in various cancers, particularly colorectal cancer.[11]
-
Peptidomimetics: The rigid bicyclic structure of Tic is instrumental in designing peptidomimetics with well-defined conformations.[12] This can improve receptor binding affinity and selectivity by locking the molecule into a bioactive conformation.[4]
Synthesis of Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives
The primary synthetic route to Tic and its derivatives is the Pictet-Spengler reaction .[12][13] This reaction involves the condensation of a β-arylethylamine, such as phenylalanine or tyrosine, with an aldehyde or ketone in the presence of an acid catalyst.[12][14] Various synthetic approaches, including traditional methods and more recent strategies like enyne metathesis and cycloaddition reactions, have been developed to generate a diversity of Tic derivatives.[13]
The following diagram illustrates a generalized workflow for the synthesis and screening of a library of Tic derivatives.
Quantitative Data on Biological Activities
The following tables summarize the reported biological activities of various tetrahydroisoquinoline-3-carboxylic acid derivatives.
Table 1: NMDA Receptor Antagonist Activity
| Compound | Assay | IC50 / Ki / ED50 | Reference |
| 31a (phosphonate-substituted decahydroisoquinoline-3-carboxylic acid) | [3H]CGS19755 binding | 55 ± 14 nM (IC50) | [6] |
| 31a | NMDA antagonism (cortical wedge) | 0.15 ± 0.01 µM (IC50) | [6] |
| 31a | NMDA-induced lethality (mice) | 1.25 mg/kg (MED, i.p.) | [6] |
| 32a (tetrazole-substituted decahydroisoquinoline-3-carboxylic acid) | [3H]CGS19755 binding | 856 ± 136 nM (IC50) | [6] |
| 32a | NMDA antagonism (cortical wedge) | 1.39 ± 0.29 µM (IC50) | [6] |
| 32a | NMDA-induced lethality (mice) | 2.5 mg/kg (MED, i.p.) | [6] |
| SC-48981 | [3H]glutamate binding (NMDA receptor) | 1.6 µM (Ki) | [15] |
| SC-48981 | Basal cGMP levels (mouse cerebellum) | 5.5 mg/kg (ED50, i.p.) | [15] |
| 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid (89) | [3H]CPP binding | 270 nM (IC50) | [16] |
Table 2: Anticancer Activity
| Compound | Target/Cell Line | IC50 / Ki | Reference |
| Lead Compound 1 | Bcl-2 protein binding | 5.2 µM (Ki) | [10] |
| GM-3-18 | KRas inhibition (Colon cancer cell lines) | 0.9 - 10.7 µM | [11] |
| GM-3-121 | Anti-angiogenesis | 1.72 µM | [11] |
Signaling Pathways
The therapeutic effects of Tic derivatives are often mediated through the modulation of specific signaling pathways. For instance, as NMDA receptor antagonists, they can block the excitotoxic cascade initiated by excessive glutamate, which is implicated in various neurodegenerative diseases.
The diagram below illustrates the mechanism of action of Tic-based NMDA receptor antagonists.
In the context of cancer, Tic derivatives that inhibit Bcl-2 family proteins can disrupt their anti-apoptotic function, thereby promoting programmed cell death in cancer cells.
The following diagram depicts the role of Tic-based Bcl-2/Mcl-1 inhibitors in apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel Tic derivatives. Below are representative protocols for key experiments.
Protocol 1: General Procedure for Pictet-Spengler Reaction
This protocol describes a general method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold.
Materials:
-
Phenylalanine derivative (e.g., L-DOPA, m-tyrosine)
-
Formaldehyde (or paraformaldehyde)
-
Sulfuric acid or hydrobromic acid[14]
-
Aqueous solvent
Procedure:
-
Suspend the phenylalanine derivative in an aqueous solution of sulfuric acid (e.g., 0.05 N) or hydrobromic acid.
-
Add formaldehyde (e.g., 37% aqueous solution) dropwise to the suspension.
-
Heat the reaction mixture (e.g., to 70°C) and stir for a specified period (e.g., 12 hours).[14]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, cool the reaction mixture (e.g., in an ice bath) to induce crystallization of the product.
-
Filter the precipitate, wash with a cold solvent, and dry under reduced pressure to obtain the desired tetrahydroisoquinoline-3-carboxylic acid derivative.
Protocol 2: In Vitro NMDA Receptor Binding Assay ([3H]CGS19755)
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the NMDA receptor.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[3H]CGS19755 (radioligand)
-
Test compounds (Tic derivatives) at various concentrations
-
Non-specific binding control (e.g., high concentration of a known NMDA antagonist)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat cortical membranes according to standard procedures.
-
In a series of tubes, add a fixed amount of cortical membrane protein, a fixed concentration of [3H]CGS19755, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Fluorescence Polarization Assay for Bcl-2/Mcl-1 Binding
This protocol describes a method to assess the binding affinity of Tic derivatives to anti-apoptotic proteins.
Materials:
-
Recombinant human Bcl-2 or Mcl-1 protein
-
Fluorescently labeled peptide probe that binds to the target protein (e.g., FAM-Bad)
-
Test compounds (Tic derivatives) at various concentrations
-
Assay buffer
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
In the wells of a microplate, add the recombinant Bcl-2 or Mcl-1 protein and the fluorescently labeled peptide probe.
-
Add varying concentrations of the test compound to the wells. Include control wells with no compound (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence polarization.
-
Calculate the Ki value of the test compound from the IC50 value, which is determined by plotting the change in fluorescence polarization against the logarithm of the compound concentration.[10]
Conclusion
Tetrahydroisoquinoline-3-carboxylic acid represents a "privileged structure" in medicinal chemistry, offering a robust and versatile platform for the design of novel therapeutics.[4] Its ability to introduce conformational constraint has been successfully exploited to develop drugs with improved pharmacological profiles. The continued exploration of Tic derivatives, facilitated by diverse synthetic methodologies and sophisticated screening protocols, holds significant promise for the discovery of new treatments for a wide range of diseases, from cardiovascular disorders and neurodegeneration to cancer. The ongoing research in this area continues to unlock new therapeutic possibilities, solidifying the importance of the Tic scaffold in the medicinal chemist's toolkit.[4]
References
- 1. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-...: Ingenta Connect [ingentaconnect.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN104161758A - Applications of tetrahydroisoquinoline-3-carboxylic acid derivatives in preparation of medicines treating dopaminergic nerve diseases - Google Patents [patents.google.com]
- 9. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 13. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. EP0636612A1 - Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative - Google Patents [patents.google.com]
- 15. Characterization of 3-carboxy-5-phosphono-1,2,3,4-tetrahydroisoquinoline (SC-48981), a potent competitive N-methy-D-aspartate (NMDA) receptor antagonist, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1] Specifically, derivatives with a carboxylic acid moiety at the 4-position are crucial intermediates for the synthesis of various therapeutic agents, including protease inhibitors. This application note describes a detailed and efficient one-pot protocol for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.
The presented methodology is based on a tandem Michael amination-lactamization sequence. This approach offers high atom economy and operational simplicity, starting from readily accessible 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acids and primary amines.[2][3] The reaction proceeds efficiently and is compatible with a wide range of functional groups on the primary amine, including ethers, esters, amides, and various heterocyclic moieties.[4] This versatility makes it a valuable tool for the construction of diverse compound libraries for drug discovery.
Experimental Protocol
This protocol details the synthesis of methyl 2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate as a representative example.
Materials:
-
Methyl 2-(3-methoxy-3-oxoprop-1-en-2-yl)benzoate
-
Benzylamine
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a solution of methyl 2-(3-methoxy-3-oxoprop-1-en-2-yl)benzoate (1.0 eq) in methanol, add benzylamine (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.
Data Presentation
The following table summarizes the yields for the synthesis of various 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates using the described one-pot tandem Michael amination–lactamization protocol with different primary amines.[2]
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | Methyl 2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | 75 |
| 2 | 4-Methoxybenzylamine | Methyl 2-(4-methoxybenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | 68 |
| 3 | Cyclohexylamine | Methyl 2-cyclohexyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | 55 |
| 4 | Aniline | Methyl 1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | 40 |
| 5 | 2-Aminoethanol | Methyl 2-(2-hydroxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | 62 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.
Caption: Workflow for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.
References
Application Notes and Protocols for the Characterization of Tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key analytical techniques for the characterization of tetrahydroquinoline derivatives. Detailed experimental protocols, data presentation in structured tables, and workflow visualizations are included to guide researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of tetrahydroquinoline derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1.1.1. Sample Preparation:
-
Weigh 5-10 mg of the tetrahydroquinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
1.1.2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal spectral resolution.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical acquisition parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). Typical parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.
-
For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
1.1.3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks and assign the signals to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and coupling constants.
Data Presentation: Typical NMR Data for Tetrahydroquinoline Derivatives
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Tetrahydroquinoline Derivative.
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 1 (NH) | 3.85 (s, 1H) | - |
| 2 | 3.30 (t, J = 5.6 Hz, 2H) | 42.5 |
| 3 | 1.95 (m, 2H) | 27.1 |
| 4 | 2.78 (t, J = 6.4 Hz, 2H) | 22.8 |
| 4a | - | 122.5 |
| 5 | 6.98 (d, J = 7.4 Hz, 1H) | 129.3 |
| 6 | 6.65 (t, J = 7.4 Hz, 1H) | 117.2 |
| 7 | 6.85 (d, J = 7.4 Hz, 1H) | 126.8 |
| 8 | 6.48 (d, J = 7.4 Hz, 1H) | 114.5 |
| 8a | - | 144.8 |
Note: Chemical shifts are highly dependent on the substitution pattern and the solvent used.
Visualization: NMR Analysis Workflow
Application Notes and Protocols for 1H NMR Spectrum Analysis of 1,2,3,4-Tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroquinoline is a heterocyclic compound that forms the core structure of many biologically active molecules and pharmaceutical agents. A thorough understanding of its structure and the ability to confirm its identity and purity are crucial in the fields of medicinal chemistry and drug development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. These application notes provide a detailed analysis of the ¹H NMR spectrum of 1,2,3,4-tetrahydroquinoline, a standard protocol for its spectral acquisition, and a logical workflow for its interpretation.
¹H NMR Spectral Data of 1,2,3,4-Tetrahydroquinoline
The ¹H NMR spectrum of 1,2,3,4-tetrahydroquinoline exhibits distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling between neighboring protons results in characteristic splitting patterns (multiplicities). The data presented here is typically observed for samples dissolved in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data for 1,2,3,4-Tetrahydroquinoline in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | 6.95 | d | 7.5 | 1H |
| H-6 | 6.94 | t | 7.5 | 1H |
| H-5 | 6.59 | d | 7.9 | 1H |
| H-7 | 6.46 | t | 7.4 | 1H |
| N-H | 3.80 | br s | - | 1H |
| H-2 | 3.29 | t | 5.5 | 2H |
| H-4 | 2.76 | t | 6.4 | 2H |
| H-3 | 1.94 | p | 6.0 | 2H |
d = doublet, t = triplet, p = pentet, br s = broad singlet
Data sourced from ChemicalBook.[1]
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Analysis
High-quality NMR spectra are contingent upon proper sample preparation. The following protocol outlines the standard procedure for a small organic molecule like 1,2,3,4-tetrahydroquinoline.
Materials:
-
1,2,3,4-Tetrahydroquinoline (5-25 mg)
-
Deuterated chloroform (CDCl₃) of high purity
-
High-quality 5 mm NMR tube
-
Glass vial
-
Pasteur pipette
-
Glass wool
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of 1,2,3,4-tetrahydroquinoline into a clean, dry glass vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtering the Sample: Place a small plug of glass wool into a Pasteur pipette.
-
Transferring to NMR Tube: Carefully filter the solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the quality of the NMR spectrum.
-
Capping the Tube: Securely cap the NMR tube to prevent solvent evaporation.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
Instrument:
-
A standard NMR spectrometer (e.g., 300-600 MHz).
Typical Acquisition Parameters for ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width (SW): Typically -2 to 12 ppm.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration. More scans may be necessary for dilute samples.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
¹H NMR Spectrum Analysis Workflow
The interpretation of a ¹H NMR spectrum is a systematic process. The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of 1,2,3,4-tetrahydroquinoline.
Interpretation of the Workflow:
-
Data Acquisition: The process begins with the careful preparation of the sample, followed by the acquisition of the raw Free Induction Decay (FID) data using an NMR spectrometer.
-
Spectral Processing: The FID is converted into a frequency-domain spectrum through a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to a standard (typically Tetramethylsilane, TMS, at 0 ppm).
-
Spectral Analysis: The processed spectrum is analyzed by examining four key features:
-
Number of Signals: The number of distinct signals indicates the number of non-equivalent sets of protons in the molecule.
-
Chemical Shift: The position of each signal on the x-axis (in ppm) provides information about the electronic environment of the protons. For 1,2,3,4-tetrahydroquinoline, this allows for the clear distinction between aromatic and aliphatic protons.
-
Integration: The area under each signal is proportional to the number of protons it represents, providing a ratio of the different types of protons.
-
Multiplicity: The splitting of a signal into multiple peaks (e.g., doublet, triplet) is due to the influence of neighboring protons and is described by the n+1 rule.
-
Coupling Constants (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and dihedral angles between coupled protons.
-
-
Structure Elucidation: By integrating all the information gathered from the spectral analysis, each signal is assigned to a specific proton in the 1,2,3,4-tetrahydroquinoline molecule, leading to the confirmation of its chemical structure.
References
The Versatile Chiral Building Block: 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid in Synthetic and Medicinal Chemistry
Introduction
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is a conformationally constrained cyclic amino acid analogue that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its rigid bicyclic scaffold makes it an attractive chiral building block for the synthesis of complex molecular architectures and pharmacologically active compounds. The strategic placement of the carboxylic acid functionality at the 4-position offers a versatile handle for further chemical modifications, enabling the construction of diverse compound libraries for drug discovery. This document provides a detailed overview of the applications and synthetic protocols related to this valuable chiral synthon.
The tetrahydroquinoline core is a prevalent motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] Derivatives of this scaffold have been explored for their potential as antiarrhythmic, antischistosomal, antiviral, and antimalarial agents.[1] The incorporation of a carboxylic acid group, particularly with defined stereochemistry, allows for the modulation of physicochemical properties and target engagement, making this compound a promising starting material for the development of novel therapeutics.
Application Notes
The utility of this compound as a chiral building block stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid. This allows for its incorporation into peptide sequences, serving as a constrained mimetic of natural amino acids, or its use as a scaffold for the synthesis of small molecule inhibitors and modulators of various biological targets.
1. Peptidomimetics and Constrained Analogues:
Similar to the well-studied 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analogue of phenylalanine, this compound can be used to introduce conformational rigidity into peptides.[2] This can lead to enhanced metabolic stability, increased receptor affinity, and improved selectivity. The defined stereochemistry of the chiral center is crucial for dictating the spatial orientation of substituents and influencing biological activity.
2. Scaffold for Drug Discovery:
The tetrahydroquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. By modifying the carboxylic acid group (e.g., through amidation or esterification) and the secondary amine (e.g., through N-alkylation or N-arylation), a diverse library of compounds can be generated. These derivatives can be screened for activity against a wide range of targets, including enzymes, receptors, and ion channels. For instance, derivatives of the related quinoline-4-carboxylic acid have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, for potential anticancer applications.[3][4]
3. Synthesis of Fused Heterocyclic Systems:
The functional groups of this compound can be utilized in intramolecular cyclization reactions to construct more complex, fused heterocyclic systems. Such structures are of interest in materials science and as core components of novel pharmaceutical agents.
Quantitative Data
The enantioselective synthesis of substituted 1,2,3,4-tetrahydroquinolines has been achieved with high yields and enantioselectivities using various catalytic systems. While specific data for the 4-carboxylic acid derivative is less abundant, the following table summarizes representative results for the synthesis of related tetrahydroquinoline structures, illustrating the potential for achieving high stereocontrol.
| Catalyst/Method | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Phosphoric Acid | 2-Aminochalcone | Excellent | Excellent | [5] |
| Gold-catalyzed hydroamination/transfer hydrogenation | 2-(2-Propynyl)aniline | High | High | [5] |
| Biomimetic Reduction (NAD(P)H model) | 2-Functionalized Quinoline | Up to 99 | Up to 99 | [6] |
| Domino Heck–aza-Michael reaction | 2-Bromophenethylsulfonamide | 28–97 | N/A (Diastereoselective) | [7] |
Experimental Protocols
Detailed experimental protocols for the synthesis of chiral this compound are not extensively reported in the literature. However, established methods for the synthesis of substituted tetrahydroquinolines can be adapted. Below are representative protocols for key synthetic strategies.
Protocol 1: Stereoselective Reduction of 2-Substituted Quinoline-4-carboxylic Acids
This protocol is based on the reduction of a quinoline precursor to yield a cis-2-substituted-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
Materials:
-
2-Alkylquinoline-4-carboxylic acid
-
Aqueous sodium hydroxide (NaOH) solution
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Diatomaceous earth (e.g., Celite®)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the 2-alkylquinoline-4-carboxylic acid in an aqueous solution of NaOH.
-
Carefully add activated Raney® Nickel to the solution. Caution: Raney® Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry in water.[8]
-
The reaction mixture is then subjected to hydrogenation. This can be achieved by stirring under a hydrogen atmosphere at a suitable pressure and temperature. The specific conditions will depend on the substrate and the scale of the reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: The filter cake should be kept wet to prevent ignition.[8]
-
Acidify the filtrate with concentrated HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the cis-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
Protocol 2: Asymmetric Synthesis via Chiral Brønsted Acid Catalysis (General Approach)
This protocol outlines a general strategy for the enantioselective synthesis of tetrahydroquinolines using a chiral Brønsted acid catalyst, which could be adapted for substrates leading to the 4-carboxylic acid derivative.
Materials:
-
Aniline derivative
-
Aldehyde or ketone
-
Dienophile (e.g., an acrylate or vinyl ether)
-
Chiral phosphoric acid catalyst (e.g., TRIP or BINOL-derived)[7]
-
Hantzsch ester (as a reducing agent)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the aniline and aldehyde/ketone in the chosen solvent, add the chiral phosphoric acid catalyst (typically 1-10 mol%).
-
Stir the mixture at room temperature to facilitate the formation of the corresponding imine.
-
Add the dienophile to initiate the aza-Diels-Alder (Povarov) reaction. The reaction is typically stirred at a specific temperature (ranging from ambient to elevated) until the cycloaddition is complete.
-
For reactions requiring a subsequent reduction, add the Hantzsch ester to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically concentrated and purified by column chromatography on silica gel to afford the enantiomerically enriched tetrahydroquinoline product.
Visualizations
Caption: Generalized workflow for the asymmetric synthesis and application of this compound derivatives.
Caption: Inhibition of NF-κB signaling by tetrahydroisoquinoline derivatives, a potential mechanism of action for analogous tetrahydroquinoline compounds.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]
- 10. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Tetrahydroquinoline Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of tetrahydroquinoline (THQ) libraries. This document is intended to guide researchers through the process of designing, executing, and interpreting HTS campaigns targeting various biological pathways, with a special emphasis on potential pitfalls and best practices.
Introduction to Tetrahydroquinolines in Drug Discovery
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Its rigid, three-dimensional structure makes it an attractive starting point for the development of novel therapeutics targeting diverse protein classes, including enzymes and receptors. Libraries of THQ derivatives can be synthesized through various methods, including photochemical cyclizations, to explore a broad chemical space.[1]
Critical Consideration: Fused Tetrahydroquinolines as Pan-Assay Interference Compounds (PAINS)
A significant challenge in screening THQ libraries is the prevalence of fused tricyclic THQs, which are frequently identified as hits in HTS campaigns.[2][3] However, extensive research has demonstrated that these compounds are often Pan-Assay Interference Compounds (PAINS).[2][3]
Key Characteristics of Fused THQ PAINS:
-
Reactivity: The cyclopentene ring double bond in many fused THQs is a source of reactivity, leading to the degradation of the parent compound in solution under standard laboratory conditions.[2][3]
-
Non-specific Activity: The observed activity is often due to reactive byproducts that interfere with the assay technology rather than specific binding to the target protein.[2][3]
-
Frequent Hitters: Fused THQs are present in many commercial and academic screening libraries and have been reported as hits against a wide variety of targets, including phosphatases, kinases, and in protein-protein interaction assays.[2][4]
Recommendation: Researchers are strongly advised to deprioritize fused tricyclic THQ hits during HTS follow-up to avoid investing resources in validating nuisance compounds.[2][3] Careful structural analysis of initial hits is crucial to flag and eliminate potential PAINS early in the hit validation process.
Application: Screening a Tetrahydroquinoline Library Against Protein Phosphatases
This section provides an example of an HTS campaign targeting protein phosphatases, a common target class for THQ derivatives.[2][4]
Background
Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders. Identifying selective PTP inhibitors is a key goal in drug discovery.
High-Throughput Screening Data
The following table summarizes representative data from HTS campaigns where fused THQs were identified as inhibitors of various phosphatases. It is important to reiterate that these are likely PAINS.
| Compound ID | Target Phosphatase | Library Source | Screening Concentration | % Inhibition | IC50 (µM) | Reference |
| 5661118 | Cdc25B | ChemBridge PRIME-Collection | 10 µM | - | 2.5 | [2] |
| 654089 | HePTP/PTPN7 | MLSCN & ChemBridge DIVERSet | 20 µM | >50% | 0.20 | [4] |
| 4249621 | MKP-1 | NIH diversity library | 10 µM | ≥50% | < 50 | [4] |
| 4263567 | MKP-1 | NIH diversity library | 10 µM | ≥50% | < 50 | [4] |
| 844096 | MKP-1 | NIH diversity library | 10 µM | ≥50% | < 50 | [4] |
Experimental Protocols
General High-Throughput Screening Workflow
A typical HTS campaign for a THQ library follows a multi-step process to identify and validate true hits.
Protocol: Fluorescence Polarization (FP) Assay for Kinase Inhibition
This protocol is adapted for screening a THQ library against a target kinase.
Materials:
-
Target Kinase (e.g., ERK, PIM1)
-
Fluorescently labeled peptide substrate (tracer)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Tetrahydroquinoline library in DMSO
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase and 2X solution of the fluorescent tracer in assay buffer.
-
Prepare a 2X solution of ATP in assay buffer.
-
Dilute the THQ library compounds to a 200X working stock in DMSO. Further dilute to 4X in assay buffer.
-
-
Assay Plate Preparation:
-
Add 5 µL of the 4X THQ library compounds or control (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/tracer solution to all wells.
-
Incubate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes (or an optimized time).
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor to assess the quality of the assay. A Z' > 0.5 is considered excellent for HTS.
-
Protocol: FRET-Based Assay for Protease Inhibition
This protocol is designed for screening a THQ library against a target protease.
Materials:
-
Target Protease (e.g., WNV NS2B-NS3pro)
-
FRET-based peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20)
-
Tetrahydroquinoline library in DMSO
-
384-well, low-volume, black plates
-
Fluorescence plate reader with FRET capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the protease in assay buffer.
-
Prepare a 2X solution of the FRET substrate in assay buffer.
-
Dilute the THQ library compounds to a 200X working stock in DMSO. Further dilute to 4X in assay buffer.
-
-
Assay Plate Preparation:
-
Add 10 µL of the 4X THQ library compounds or control to the wells.
-
Add 10 µL of the 2X protease solution to all wells.
-
Incubate at room temperature for 30 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the 2X FRET substrate solution.
-
Measure the fluorescence intensity of the donor and acceptor fluorophores kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition for each compound.
-
Plot dose-response curves for active compounds to determine IC50 values.
-
Hit Validation Workflow
Confirmed hits from the primary screen must undergo a rigorous validation process to eliminate false positives and characterize true inhibitors.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be targeted by THQ derivatives.
PI3K/AKT/mTOR Signaling Pathway
This pathway is crucial for cell growth, proliferation, and survival, and is a common target in cancer drug discovery.
ERK Signaling Pathway
The ERK pathway is a key component of the MAPK signaling cascade, which regulates a wide variety of cellular processes, including cell proliferation, differentiation, and survival.
References
Application Notes and Protocols: Developing Antiproliferative Agents from Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and key considerations for the development of novel antiproliferative agents based on the quinoline-4-carboxylic acid scaffold. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile biological activities and potential for therapeutic applications in oncology.[1][2][3]
Introduction
Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds characterized by a quinoline core with a carboxylic acid group at the 4-position.[2] This structural motif is present in numerous synthetic and natural products, exhibiting a wide range of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2] The adaptability of the quinoline ring for chemical modification allows for the fine-tuning of its pharmacological profile, making it a privileged scaffold in drug discovery.[1][2]
Mechanisms of Antiproliferative Activity
Quinoline-4-carboxylic acid derivatives exert their anticancer effects through diverse mechanisms of action, often targeting multiple cellular processes critical for cancer cell growth and survival.[1][2] Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
Key mechanisms include:
-
Induction of Apoptosis: Many quinoline-4-carboxylic acid derivatives trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key regulatory proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, leading to the activation of caspase cascades.[1]
-
Cell Cycle Arrest: These compounds can interfere with the cell cycle progression, inducing arrest at various phases, notably the G2/M and S phases.[1] This prevents cancer cells from dividing and proliferating, often through the modulation of cyclin-dependent kinases (CDKs) and their cyclin partners.[1]
-
Enzyme Inhibition:
-
Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.[1][4]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition by quinoline-4-carboxylic acid analogues depletes pyrimidines, leading to S-phase cell cycle arrest.[5]
-
Sirtuin (SIRT) Inhibition: Some derivatives have shown selective inhibition of sirtuins, such as SIRT3, which are involved in mitochondrial function and tumorigenesis.[6][7]
-
-
Tubulin Polymerization Inhibition: Several quinoline derivatives have been identified as inhibitors of tubulin polymerization, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[2][4][8]
Below is a diagram illustrating the potential anticancer mechanisms of action for quinoline-4-carboxylic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
Synthesis of Quinoline-4-Carboxylic Acids via the Doebner Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Doebner reaction is a classic multicomponent reaction that provides a direct route to quinoline-4-carboxylic acids. This reaction involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][3] This makes the Doebner reaction a highly relevant transformation for drug discovery and development.
While the traditional Doebner reaction is effective, it can be limited by low yields, especially when anilines bearing electron-withdrawing groups are used.[1] To address this, a modified approach known as the Doebner hydrogen-transfer reaction has been developed, significantly improving yields and broadening the substrate scope.[4] This document provides detailed application notes and experimental protocols for the synthesis of quinoline-4-carboxylic acids via this improved Doebner reaction.
Reaction Mechanism and Pathways
The mechanism of the Doebner reaction is understood to proceed through a series of key steps. Initially, the aniline and aldehyde condense to form a Schiff base (N-arylimine). Concurrently, pyruvic acid can exist in equilibrium with its enol tautomer. A Michael-type addition of the pyruvic acid enol to the Schiff base, followed by an intramolecular electrophilic cyclization onto the aromatic ring, forms a dihydroquinoline intermediate. This intermediate is subsequently oxidized to the aromatic quinoline-4-carboxylic acid. In the hydrogen-transfer variant, an imine formed from a second molecule of the aniline and aldehyde can act as the oxidizing agent.[1]
Applications in Drug Discovery: Targeting Signaling Pathways
Quinoline-4-carboxylic acid derivatives are of significant interest in drug development due to their ability to modulate various biological signaling pathways.
One prominent example is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] Constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting cell proliferation, survival, and metastasis.[5] Certain quinoline-4-carboxylic acid derivatives have been shown to inhibit STAT3 dimerization, preventing its translocation to the nucleus and subsequent transcription of downstream target genes involved in tumorigenesis.[5]
Furthermore, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel inhibitors of histone deacetylases (HDACs), particularly HDAC3.[6] HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.
Experimental Protocols
The following is a detailed protocol for the synthesis of substituted quinoline-4-carboxylic acids via a modified Doebner hydrogen-transfer reaction, which is particularly effective for anilines with electron-withdrawing groups.[4]
General Experimental Workflow
Materials and Reagents
-
Substituted aniline
-
Substituted aldehyde
-
Pyruvic acid
-
Lewis acid catalyst (e.g., BF₃·THF or BF₃·OEt₂)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL). At room temperature, add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 equiv).[1]
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.[1]
-
Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture over a period of time while maintaining the temperature at 65 °C.[1]
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extraction and Purification: Separate the aqueous layer and extract it with EtOAc. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] The crude product can be further purified by column chromatography or recrystallization as needed.
Data Presentation
The following tables summarize quantitative data from studies on the Doebner hydrogen-transfer reaction, demonstrating the impact of reaction conditions and substrate scope on product yield.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(4-(trifluoromethoxy)phenyl)quinoline-4-carboxylic acid
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | p-TsOH (0.2) | EtOH | Reflux | <5 |
| 2 | H₂NSO₃H (0.2) | H₂O | 100 | <5 |
| 3 | Sc(OTf)₃ (0.2) | MeCN | 80 | 25 |
| 4 | BF₃·OEt₂ (1.0) | MeCN | 80 | 75 |
| 5 | BF₃·THF (1.0) | MeCN | 80 | 78 |
| 6 | BF₃·THF (0.5) | MeCN | 65 | 85 |
| 7 | BF₃·THF (0.5) | THF | 65 | 85 |
| 8 | BF₃·THF (0.5) | Toluene | 65 | 30 |
| 9 | BF₃·THF (0.5) | DCE | 65 | 25 |
| 10 | BF₃·THF (0.5) | DMF | 65 | <5 |
| 11 | BF₃·THF (0.5) | DMSO | 65 | <5 |
Data adapted from a study on the Doebner hydrogen-transfer reaction.[4]
Table 2: Substrate Scope of the Doebner Hydrogen-Transfer Reaction
| Entry | Aniline | Aldehyde | Product | Yield (%) |
| 1 | 4-Trifluoromethoxyaniline | Benzaldehyde | 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | 85 |
| 2 | 4-Chloroaniline | Benzaldehyde | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 82 |
| 3 | 4-Bromoaniline | Benzaldehyde | 6-Bromo-2-phenylquinoline-4-carboxylic acid | 80 |
| 4 | 4-Nitroaniline | Benzaldehyde | 6-Nitro-2-phenylquinoline-4-carboxylic acid | 75 |
| 5 | 4-Methoxyaniline | Benzaldehyde | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 90 |
| 6 | 4-Methylaniline | Benzaldehyde | 6-Methyl-2-phenylquinoline-4-carboxylic acid | 88 |
| 7 | Aniline | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | 83 |
| 8 | Aniline | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | 89 |
| 9 | Aniline | Thiophene-2-carboxaldehyde | 2-(Thiophen-2-yl)quinoline-4-carboxylic acid | 78 |
| 10 | Aniline | Pivalaldehyde | 2-tert-Butylquinoline-4-carboxylic acid | 65 |
Data adapted from a study on the Doebner hydrogen-transfer reaction.[4][7]
Conclusion
The Doebner reaction, particularly its hydrogen-transfer modification, offers a robust and versatile method for the synthesis of quinoline-4-carboxylic acids. This protocol provides a foundation for researchers to access a wide range of these valuable compounds for applications in drug discovery and development, particularly for targeting key signaling pathways implicated in diseases such as cancer. The provided data demonstrates the broad substrate scope and optimized conditions that can lead to high yields of the desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iipseries.org [iipseries.org]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and established method is a two-step synthesis. The first step is the Doebner reaction, a three-component condensation of an aniline, an aldehyde (commonly benzaldehyde), and pyruvic acid to form a quinoline-4-carboxylic acid.[1][2] The second step involves the reduction of the quinoline ring to the desired this compound, typically through catalytic hydrogenation.
Q2: My Doebner reaction is giving a very low yield. What are the most common reasons?
Low yields in the Doebner reaction are a frequent issue and can be attributed to several factors:
-
Substrate Reactivity: Anilines bearing electron-withdrawing groups are known to be less reactive, which can significantly lower the yield.[1][2]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature are crucial. An inappropriate selection can lead to an incomplete reaction or the formation of side products.[1]
-
Side Reactions: The formation of byproducts can consume starting materials, thus reducing the yield of the desired product.[1]
-
Product Loss During Workup: The desired product might be lost during extraction and purification steps if the procedure is not optimized.[3]
Q3: What are some common side reactions in the Doebner-von Miller synthesis, a related reaction, and how can they be minimized?
A major side reaction in the Doebner-von Miller synthesis, which uses α,β-unsaturated carbonyl compounds, is the acid-catalyzed polymerization of the carbonyl starting material.[4] This can lead to the formation of tar and significantly reduce the yield. To minimize this, a biphasic reaction medium can be employed to sequester the carbonyl compound in an organic phase, thereby reducing its self-polymerization.[4] Slow addition of the reactants can also help control their concentration and minimize side reactions.[4]
Q4: What catalysts are typically used for the Doebner reaction?
The Doebner reaction is generally catalyzed by either Brønsted or Lewis acids. Commonly used catalysts include hydrochloric acid, sulfuric acid, p-toluenesulfonic acid, and Lewis acids such as tin tetrachloride and scandium(III) triflate.[1] Recent studies have also shown that catalysts like iron(III) trifluoromethanesulfonate and BF₃·THF can be effective.[2][5]
Q5: What are the recommended methods for the reduction of the quinoline-4-carboxylic acid intermediate?
Catalytic hydrogenation is the preferred method. Common catalysts include Raney nickel and palladium on carbon (Pd/C). The reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in an aqueous alkali solution has been reported to be stereoselective.
Troubleshooting Guides
Problem 1: Low Yield in the Doebner Reaction Step
Symptoms:
-
The isolated yield of quinoline-4-carboxylic acid is significantly lower than expected.
-
A large amount of starting material remains unreacted (as observed by TLC or other analytical methods).
-
Formation of a significant amount of tarry byproducts.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Reactivity of Aniline | For anilines with electron-withdrawing groups, consider using a more active catalyst system, such as BF₃·THF in acetonitrile. Increasing the reaction temperature (e.g., to 65 °C) may also be necessary.[1][2] |
| Suboptimal Catalyst | If using a traditional Brønsted acid, consider switching to a Lewis acid catalyst like iron(III) triflate or BF₃·THF, which have been shown to improve yields.[2][5] |
| Inappropriate Solvent | While ethanol is commonly used, solvents like acetonitrile (MeCN) have been shown to be effective, particularly with certain catalyst systems.[1][2] |
| Decomposition at High Temperature | If tar formation is significant, it might be due to decomposition at elevated temperatures. Consider adding the pyruvic acid solution dropwise over a period to control the reaction exotherm and minimize decomposition.[6] |
| Product Loss During Workup | Ensure the pH of the aqueous layer is adjusted correctly to precipitate the carboxylic acid product fully. Check the solubility of your product in the workup solvents to minimize losses.[3] |
Logical Troubleshooting Workflow for Low Yield in Doebner Reaction
Caption: A troubleshooting decision tree for addressing low yields in the Doebner reaction.
Problem 2: Incomplete Reduction of the Quinoline Ring
Symptoms:
-
The final product is a mixture of the desired this compound and the starting quinoline-4-carboxylic acid.
-
The reaction appears to stall before full conversion.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | If using Raney nickel, ensure it is freshly prepared and active. The activity of Raney nickel can decrease upon storage. If using Pd/C, ensure it has not been poisoned. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure the system is properly sealed and that a sufficient pressure of hydrogen is applied and maintained throughout the reaction. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress by TLC or another suitable method. If the reaction is slow, consider increasing the reaction time or temperature, within the limits of the substrate's stability. |
| Solvent Effects | The choice of solvent can influence the rate of hydrogenation. Protic solvents like ethanol or water are commonly used for this type of reduction. |
Quantitative Data Presentation
The following table summarizes the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, demonstrating the impact of catalyst and solvent choice on the reaction yield.[2][6]
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | H₂NSO₃H | EtOH | Reflux | Low |
| 2 | BF₃·THF (0.28) | EtOH | 65 | Low |
| 3 | BF₃·THF (0.28) | Toluene | 65 | Low |
| 4 | BF₃·THF (0.28) | DCE | 65 | Low |
| 5 | BF₃·THF (0.28) | DMF | 65 | Low |
| 6 | BF₃·THF (0.28) | DMSO | 65 | Low |
| 7 | BF₃·THF (0.28) | MeCN | 65 | 45 |
| 8 | BF₃·THF (0.5) | MeCN | 65 | 82 |
| 9 | BF₃·Et₂O (0.5) | MeCN | 65 | 81 |
Data adapted from a study on the synthesis of a substituted quinoline-4-carboxylic acid.[2][6]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Doebner Reaction)
This protocol is a modern, catalyzed version of the Doebner reaction.[1][2][5]
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
BF₃·THF
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of aniline (1.0 equiv) and benzaldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).
-
Stir the reaction mixture at 65 °C for 10 minutes.[1]
-
Prepare a solution of pyruvic acid (0.56 equiv) in MeCN.
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.[1]
-
Continue to heat the reaction mixture at 65 °C for an additional 21 hours.[1]
-
After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent, followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
-
The crude product can be purified by recrystallization.
Experimental Workflow for Synthesis of this compound
Caption: Overall experimental workflow for the two-step synthesis.
Protocol 2: Reduction of 2-Alkylquinoline-4-carboxylic Acid to 2-Alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid
This protocol is based on the reduction using Raney nickel.
Materials:
-
2-Alkylquinoline-4-carboxylic acid
-
Raney nickel
-
Aqueous alkali solution (e.g., NaOH solution)
-
Formic acid
-
Chloroform
Procedure:
-
Dissolve the 2-alkylquinoline-4-carboxylic acid in an aqueous alkali solution.
-
Add freshly prepared Raney nickel catalyst to the solution.
-
Subject the mixture to hydrogenation in a suitable apparatus under a hydrogen atmosphere.
-
Monitor the reaction until the starting material is consumed (e.g., by TLC).
-
After the reaction is complete, carefully filter off the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care.
-
Acidify the filtrate with formic acid.
-
Extract the product with chloroform.
-
Dry the organic layer over an anhydrous salt and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
References
Technical Support Center: Purification of Tetrahydroquinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tetrahydroquinoline (THQ) derivatives.
Frequently Asked Questions (FAQs)
Q1: My crude product is a complex mixture containing residual starting materials (quinoline, aniline, aldehyde) and byproducts. What is the best initial purification strategy?
A1: For complex mixtures, column chromatography is generally the most effective initial purification step. The polarity of tetrahydroquinoline derivatives can be fine-tuned by the substituents on the nitrogen and the aromatic ring. A general approach is to start with a non-polar eluent system and gradually increase the polarity. For instance, a gradient of ethyl acetate in petroleum ether or hexane is a common choice. Pre-treating the silica gel with a small amount of a basic modifier like triethylamine (Et3N) can be beneficial, especially for basic THQ derivatives, to prevent tailing and improve separation.
Q2: I am having difficulty separating my desired tetrahydroquinoline product from the corresponding quinoline byproduct from an incomplete reduction reaction. What chromatographic conditions should I try?
A2: The polarity difference between a tetrahydroquinoline and its corresponding quinoline can be subtle. To enhance separation:
-
Use a less polar solvent system: Start with a high percentage of a non-polar solvent like hexane or petroleum ether and use a very shallow gradient of a more polar solvent like ethyl acetate or dichloromethane.
-
Optimize your adsorbent: Consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity compared to silica gel.
-
Employ specialized techniques: For challenging separations, techniques like preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) can provide superior resolution. A typical mobile phase for reverse-phase HPLC would be a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid.
Q3: My tetrahydroquinoline derivative appears to be degrading on the silica gel column. What are the possible causes and solutions?
A3: Degradation on silica gel can be due to the acidic nature of the silica or air oxidation, especially for electron-rich derivatives.
-
Neutralize the silica gel: Pre-treat the silica gel by slurrying it with a dilute solution of triethylamine (e.g., 1%) in your eluent before packing the column. This neutralizes acidic sites and can prevent the degradation of acid-sensitive compounds.
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or a bonded phase like diol-silica.
-
Work quickly and under an inert atmosphere: Minimize the time the compound spends on the column. If the compound is particularly air-sensitive, consider performing the chromatography under an inert atmosphere of nitrogen or argon. Some fused tricyclic THQs have been noted to decompose in solution under standard laboratory conditions, suggesting inherent instability.[1]
Q4: I am struggling with the recrystallization of my tetrahydroquinoline derivative. It either oils out or the recovery is very low. What can I do?
A4: Successful recrystallization depends on finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Systematic Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, methanol, water).
-
Use a Co-solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
Q5: My final product is a racemic mixture. What are the common methods for resolving the enantiomers of a chiral tetrahydroquinoline?
A5: Chiral resolution of tetrahydroquinoline derivatives is a common challenge. Several methods can be employed:
-
Chiral HPLC: This is a widely used analytical and preparative technique. Columns with chiral stationary phases (CSPs) can separate enantiomers. The choice of CSP and mobile phase is crucial and often requires screening.
-
Diastereomeric Salt Formation: If your THQ derivative is basic, it can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The pure enantiomer can then be recovered by treating the salt with a base.
-
Asymmetric Synthesis: A proactive approach is to employ an asymmetric synthesis method that yields an enantiomerically enriched product, potentially simplifying the final purification.[2][3][4]
Troubleshooting Purification Workflows
The following diagram illustrates a general workflow for troubleshooting common purification challenges with tetrahydroquinoline derivatives.
Caption: A flowchart for troubleshooting the purification of tetrahydroquinoline derivatives.
Data on Purification Methods
The following table summarizes various purification conditions reported for different tetrahydroquinoline derivatives.
| Compound Structure/Class | Purification Method | Eluent/Solvent System | Notes | Purity/Yield |
| 2-Phenyl-1,2,3,4-tetrahydroquinoline | Column Chromatography | Gradient of pure cyclohexane to 20% ethyl acetate | Column pre-conditioned with 1% Et3N. | 33% yield |
| 2-Methyl-4-pentyl-1,2,3,4-tetrahydroquinoline | Column Chromatography | 9:1 Petrol/Ethyl Acetate | Column pre-conditioned with 1% Et3N. | 94% yield |
| N-Acylated THQ Derivatives | Column Chromatography | Not specified | - | Not specified |
| N-Alkylated THQ Derivatives | Column Chromatography | Not specified | Some products were difficult to purify. | Yields varied |
| 6-Benzyl-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one | Column Chromatography | Not specified | - | 78% yield |
Key Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of Tetrahydroquinoline Derivatives
-
Preparation of the Stationary Phase:
-
For a standard purification, use silica gel (230-400 mesh).
-
If your compound is basic or acid-sensitive, prepare a slurry of the silica gel in the initial, non-polar eluent containing 1% triethylamine.
-
-
Column Packing:
-
Pack the column with the silica gel slurry.
-
Allow the silica gel to settle, ensuring a flat top surface.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running several column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude tetrahydroquinoline derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane or petroleum ether).
-
Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane) in a stepwise or continuous gradient.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tetrahydroquinoline derivative.
-
Protocol 2: General Procedure for Recrystallization of Tetrahydroquinoline Derivatives
-
Solvent Selection:
-
Place a small amount of the crude product (10-20 mg) in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will show poor solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. The pure compound should crystallize out.
-
If a single solvent is not suitable, try a binary solvent system as described in the FAQs.
-
-
Recrystallization Procedure:
-
Place the crude tetrahydroquinoline derivative in an Erlenmeyer flask.
-
Add the minimum amount of the chosen recrystallization solvent to dissolve the compound at its boiling point.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indication of high purity.
-
Further assess the purity by analytical techniques such as NMR, LC-MS, or HPLC.
-
References
Technical Support Center: Optimizing Tetrahydroquinoline Synthesis
Welcome to the technical support center for tetrahydroquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tetrahydroquinolines?
A1: The most prevalent methods include the Povarov reaction, the Friedländer annulation followed by reduction, and the direct reduction or transfer hydrogenation of quinolines. Each method offers distinct advantages regarding substrate scope, stereoselectivity, and reaction conditions.
Q2: My Povarov reaction is giving a low yield. What are the likely causes?
A2: Low yields in the Povarov reaction can stem from several factors:
-
Inefficient Imine Formation: The initial condensation between the aniline and aldehyde to form the imine is crucial. Ensure anhydrous conditions to favor this equilibrium-driven reaction. The use of dehydrating agents like molecular sieves can be beneficial.
-
Poor Lewis Acid Activity: The Lewis acid catalyst is essential for activating the imine. The choice and amount of Lewis acid can significantly impact the yield.[1][2] Consider screening different Lewis acids or ensuring the catalyst is not degraded.
-
Unreactive Dienophile: The alkene component (dienophile) must be sufficiently electron-rich to participate in the cycloaddition. Enol ethers and enamines are common choices.[3]
-
Suboptimal Temperature: The reaction temperature can influence the rate and yield. While some Povarov reactions proceed at room temperature, others may require heating.
Q3: I am observing significant side products in my Friedländer annulation. What are they and how can I minimize them?
A3: Common side products in the Friedländer annulation include self-condensation products of the ketone reactant (aldol condensation) and the formation of regioisomers if an unsymmetrical ketone is used. To minimize these:
-
Catalyst Choice: The choice of an appropriate acid or base catalyst is critical for directing the reaction towards the desired product.[4]
-
Reaction Conditions: Carefully controlling the reaction temperature and time can suppress side reactions.
-
Slow Addition: In some cases, slow addition of the ketone to the reaction mixture can improve regioselectivity.
Q4: My catalytic hydrogenation of quinoline is stalling or showing low conversion. What could be the issue?
A4: Incomplete hydrogenation of quinoline can be due to:
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate or solvent. Nitrogen-containing compounds, in particular, can strongly adsorb to the catalyst surface and inhibit its activity.
-
Insufficient Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction.
-
Poor Catalyst Quality: The activity of heterogeneous catalysts can vary. Ensure you are using a high-quality, active catalyst.
-
Mass Transfer Limitations: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the substrate, hydrogen, and catalyst.
Troubleshooting Guides
Povarov Reaction
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective Lewis acid catalyst. | Screen a variety of Lewis acids (e.g., InCl₃, Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂).[1][2] Ensure the catalyst is anhydrous and used in the appropriate stoichiometric or catalytic amount. |
| Low reactivity of the alkene. | Use more electron-rich alkenes like enol ethers or enamines.[3] | |
| Imine did not form in situ. | Pre-form the imine before adding the alkene and catalyst. Use dehydrating agents like molecular sieves. | |
| Formation of Multiple Products | Lack of diastereoselectivity. | The choice of Lewis acid and solvent can influence diastereoselectivity. Chiral Brønsted acids can be employed for enantioselective reactions. |
| Side reactions of the intermediate carbocation. | In some cases, the intermediate can be trapped by other nucleophiles.[3] Ensure a clean reaction setup and pure starting materials. | |
| Quinoline formation instead of Tetrahydroquinoline | Oxidation of the tetrahydroquinoline product. | This can occur depending on the reaction conditions and workup. If the quinoline is the desired product, an oxidant can be added after the initial cycloaddition. |
Friedländer Annulation
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Inefficient condensation or cyclization. | Optimize the catalyst (acid or base) and reaction temperature. High temperatures (150-220 °C) are sometimes required in the absence of a catalyst.[5] |
| Unsuitable solvent. | Screen different solvents. For base-catalyzed reactions, toluene is often used, while polar aprotic solvents may be suitable for acid-catalyzed reactions. | |
| Formation of Regioisomers | Use of an unsymmetrical ketone. | Employ specific amine catalysts, such as pyrrolidine derivatives, which can enhance regioselectivity.[6][7] Slow addition of the ketone can also improve the regiochemical outcome. |
| Aldol Self-Condensation of Ketone | Strong basic conditions. | Use milder bases or consider using an acid catalyst. |
Catalytic Hydrogenation of Quinolines
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Reaction/Low Conversion | Catalyst poisoning. | Ensure high purity of the quinoline substrate and solvent. Pre-treating the substrate to remove potential poisons may be necessary. |
| Over-reduction to decahydroquinoline. | Use a milder reducing agent or a more selective catalyst. Some catalysts are known to be more selective for the reduction of the heterocyclic ring.[8] | |
| Catalyst deactivation. | The catalyst may lose activity over time. Consider using a fresh batch of catalyst or exploring methods for catalyst regeneration if applicable. | |
| Poor Selectivity (Reduction of Benzene Ring) | Harsh reaction conditions. | Optimize the temperature and hydrogen pressure to favor the reduction of the pyridine ring. |
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in the Povarov Reaction
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | InCl₃ | CH₂Cl₂ | rt | 12 | 85 | [1] |
| 2 | Sc(OTf)₃ | CH₃CN | rt | 24 | 90 | [2] |
| 3 | Yb(OTf)₃ | CH₃CN | 50 | 12 | 88 | [2] |
| 4 | BF₃·OEt₂ | Dioxane | rt | 48 | 75 | [3] |
| 5 | AlCl₃ | Et₂O | 30 | - | 31-53 | [9] |
| 6 | Cu(OTf)₂ | EtOH | 40 | - | 0-30 | [9] |
Table 2: Comparison of Catalysts for the Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline
| Entry | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| 1 | Pd/C | H₂ | MeOH | 25 | 10 | 12 | >95 | [8] |
| 2 | Co(OAc)₂·4H₂O / Zn | H₂ | H₂O | 70 | 30 | 15 | 95 | [10] |
| 3 | Ru/C | H₂ | EtOH | 100 | 50 | 6 | 98 | [11] |
| 4 | CoBr₂/terpyridine | NH₃·BH₃ | THF | 25 | - | 24 | 92 | [12] |
| 5 | B(C₆F₅)₃ | Et₂SiH₂ | Toluene | 80 | - | 12 | 95 | [13] |
Experimental Protocols
Povarov Reaction for Tetrahydroquinoline Synthesis (General Procedure)[3]
To a solution of the aniline (1.0 mmol) and aldehyde (1.0 mmol) in the chosen solvent (5 mL) is added the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%). The mixture is stirred at room temperature for 30 minutes. The electron-rich alkene (1.2 mmol) is then added, and the reaction is stirred at the appropriate temperature (ranging from room temperature to reflux) until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Friedländer Annulation for Quinoline Synthesis (General Procedure)[6]
A mixture of the 2-aminoaryl ketone (1.0 mmol), the ketone with an α-methylene group (1.2 mmol), and the catalyst (e.g., KOH, 1.5 mmol, or p-toluenesulfonic acid, 10 mol%) in a suitable solvent (e.g., ethanol or toluene, 5 mL) is heated to reflux until the starting material is consumed (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.
Note: For the synthesis of tetrahydroquinolines via this route, a subsequent reduction step is required.
Catalytic Transfer Hydrogenation of Quinoline (General Procedure)[15]
To a solution of the quinoline (1.0 mmol) and the catalyst (e.g., Co(BF₄)₂·6H₂O, 5 mol%) with the appropriate ligand in a suitable solvent (e.g., THF, 5 mL) is added the hydrogen donor (e.g., formic acid/triethylamine mixture or ammonia borane, 1.5-2.0 mmol). The reaction mixture is stirred at the specified temperature until complete conversion of the starting material (monitored by GC-MS or TLC). The solvent is then removed in vacuo, and the residue is purified by flash column chromatography to afford the desired tetrahydroquinoline.
Visualizations
Caption: Experimental workflow for the Povarov reaction.
Caption: Troubleshooting logic for low yield in Friedländer annulation.
Caption: Reaction pathways in quinoline hydrogenation.
References
- 1. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Povarov reaction - Wikipedia [en.wikipedia.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. sci-rad.com [sci-rad.com]
- 10. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 13. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]
identifying byproducts in the synthesis of quinoline-4-carboxylic acids
Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce quinoline-4-carboxylic acids and what are their typical byproducts?
A1: The most common methods for synthesizing quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger synthesis. Other related syntheses like the Doebner-von Miller, Combes, and Friedländer reactions are also widely used for generating the quinoline core, which can be subsequently modified. Each method has a unique profile of potential byproducts.
-
Doebner Reaction: This three-component reaction of an aniline, an aldehyde, and pyruvic acid can sometimes yield a complex byproduct, the structure of which has been elucidated using 2D NMR and mass spectrometry.[1] Other potential side products include dihydro-pyrrol-2-ones and furan derivatives.[2]
-
Pfitzinger Synthesis: This reaction between isatin and a carbonyl compound can produce regioisomers if an unsymmetrical ketone is used.[3] Tar formation is also a common issue, particularly if the reactants are mixed together at the start of the reaction.[4]
-
Doebner-von Miller Reaction: This method is prone to the formation of tar and polymeric materials due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5] Reduced intermediates, such as tetrahydroquinolines, can also be formed.[6]
-
Combes Quinoline Synthesis: The use of unsymmetrical β-diketones can lead to the formation of a mixture of regioisomers. The ratio of these isomers is influenced by both steric and electronic effects of the substituents.[7][8]
-
Friedländer Annulation: A common side reaction is the aldol self-condensation of the ketone reactant, especially under basic conditions.[9] When unsymmetrical ketones are used, regioselectivity can also be an issue.[10]
Q2: How can I minimize the formation of tar and polymeric byproducts in my quinoline synthesis?
A2: Tar formation is a frequent problem in acid-catalyzed quinoline syntheses like the Doebner-von Miller and Pfitzinger reactions.[4][5] Here are some strategies to mitigate this:
-
Slow Addition of Reagents: Gradually adding the more reactive species, such as the α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction, to the heated reaction mixture can help control the reaction rate and minimize polymerization.[5]
-
Temperature Control: Excessively high temperatures often promote tar formation. It is crucial to maintain the optimal temperature for the specific reaction.
-
In Situ Generation: Generating the reactive intermediate, like the α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction, in situ from an aldol condensation can keep its concentration low and reduce polymerization.[5]
-
Modified Pfitzinger Protocol: In the Pfitzinger synthesis, first reacting the isatin with a base to open the ring before adding the ketone can lead to cleaner reactions and higher yields.[4]
Q3: I am observing a mixture of isomers in my Combes/Friedländer synthesis. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge when using unsymmetrical ketones or β-diketones.[7][10] The following approaches can help control the isomeric ratio:
-
Substituent Effects: The steric bulk and electronic properties of the substituents on both the aniline and the carbonyl compound play a crucial role. For instance, in the Combes synthesis, bulkier groups on the diketone and electron-donating groups on the aniline can favor the formation of one regioisomer over the other.[7]
-
Reaction Conditions: Optimizing the catalyst (acid or base), solvent, and temperature can significantly influence the regiochemical outcome.[10]
-
Use of Directing Groups: Introducing a directing group on one of the reactants can help favor the formation of the desired isomer.[10]
Troubleshooting Guides
Doebner Reaction: Unexpected Byproduct Formation
Symptom: You observe a significant, unexpected peak in your HPLC or TLC analysis of the crude reaction mixture, which does not correspond to your starting materials or desired product.
Possible Cause: A complex side reaction may have occurred. In the Doebner reaction with certain substituted anilines and aldehydes, a novel dimeric byproduct has been identified.[1]
Troubleshooting Steps:
-
Characterize the Byproduct: Isolate the byproduct using column chromatography. Characterize its structure using 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).[1]
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature may disfavor the formation of this byproduct.
-
Solvent: Changing the solvent may alter the reaction pathway.
-
Catalyst: The choice and concentration of the acid catalyst can influence the product distribution.
-
Pfitzinger Synthesis: Low Yield and Tar Formation
Symptom: The reaction yields a low amount of the desired quinoline-4-carboxylic acid and a significant amount of intractable tar.[4]
Possible Cause: Simultaneous addition of all reactants can lead to uncontrolled side reactions.
Troubleshooting Steps:
-
Staged Addition: First, dissolve the isatin in the basic solution and stir until the ring has opened (indicated by a color change from orange to pale yellow). Then, add the ketone to the reaction mixture.[4]
-
Monitor the Reaction: Use TLC or HPLC to monitor the consumption of the starting materials and the formation of the product to determine the optimal reaction time.
-
Purification: After acidification, the crude product may still contain some tarry material. Recrystallization from a suitable solvent is often necessary to obtain a pure product.
Experimental Protocols
Protocol 1: Synthesis of 2-Arylquinoline-4-carboxylic Acid via the Doebner Reaction
This protocol is adapted from a procedure for the synthesis of substituted quinoline-4-carboxylic acids.
Materials:
-
Substituted aniline
-
Aromatic aldehyde
-
Pyruvic acid
-
Acetonitrile (MeCN)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the aromatic aldehyde (1.1 eq) in acetonitrile.
-
Add BF₃·OEt₂ (0.5 eq) to the solution and stir the mixture at 65 °C for 1 hour.
-
Slowly add a solution of pyruvic acid (1.0 eq) in acetonitrile to the reaction mixture.
-
Continue to stir the reaction at 65 °C for 20 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-Methylquinoline-4-carboxylic Acid via the Pfitzinger Reaction
This protocol is a general procedure for the Pfitzinger reaction.[4]
Materials:
-
Isatin
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a concentrated basic solution.
-
Add isatin to the solution and stir at room temperature until the color changes from orange to pale yellow, indicating the opening of the isatin ring.
-
Add acetone to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove any unreacted acetone.
-
Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
Data Presentation
Table 1: Common Byproducts in Quinoline-4-Carboxylic Acid Syntheses and Mitigation Strategies
| Synthesis Method | Common Byproducts | Mitigation Strategies |
| Doebner Reaction | Dimeric adducts, dihydro-pyrrol-2-ones, furan derivatives[1][2] | Optimize temperature and solvent; Isolate and characterize byproducts to understand formation pathway. |
| Pfitzinger Synthesis | Regioisomers (with unsymmetrical ketones), Tar[3][4] | Use symmetrical ketones; Staged addition of reactants; Recrystallization of crude product. |
| Doebner-von Miller | Polymeric materials, Tar, Reduced intermediates[5][6] | Slow reagent addition; Control temperature; In situ generation of intermediates. |
| Combes Synthesis | Regioisomers[7] | Judicious choice of substituents to exploit steric and electronic effects; Optimize reaction conditions. |
| Friedländer Annulation | Aldol self-condensation products, Regioisomers[9][10] | Use of imine analogs of the amino-aryl ketone; Optimize catalyst and temperature. |
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A logical workflow for identifying and mitigating byproduct formation.
Signaling Pathway: General Quinoline Synthesis and Byproduct Formation
Caption: Competing pathways leading to desired product and byproducts.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. ijfmr.com [ijfmr.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid Analogs
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1,2,3,4-tetrahydroquinoline-4-carboxylic acid analogs in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound analogs poorly soluble in aqueous media?
A1: The limited aqueous solubility of these analogs often stems from a combination of factors inherent to their molecular structure. The tetrahydroquinoline core is a bicyclic system that can exhibit significant hydrophobicity. The presence of a carboxylic acid group provides a handle for ionization, but the overall solubility is a balance between the polar carboxylic acid and the often lipophilic scaffold and its other substituents. Strong intermolecular forces within the crystal lattice of the solid compound can also hinder solvation by water molecules.
Q2: What is the first-line strategy I should try to solubilize my compound for a biological assay?
A2: For initial screening in biological assays, the most common and straightforward approach is to prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (usually <0.5% v/v) to not interfere with the biological system.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This phenomenon, known as "precipitation upon dilution," is a frequent challenge with poorly soluble compounds.[1] Immediate steps to troubleshoot this include:
-
Slower, more dilute additions: Instead of a single large dilution, perform a serial dilution. Add the DMSO stock dropwise to the assay buffer while vortexing to ensure rapid and thorough mixing, preventing localized high concentrations.[1]
-
Lower the final concentration: Your target concentration may exceed the compound's kinetic solubility in the final medium. Test a range of lower concentrations to find one that remains in solution.
-
Protein in media: If your final assay medium contains proteins (like fetal bovine serum), they can sometimes help to stabilize the compound and prevent precipitation.
Q4: How can I rationally choose a solubility enhancement strategy for my specific analog?
A4: The choice of strategy depends on the physicochemical properties of your compound (like pKa and logP), the requirements of your experiment (e.g., required concentration, acceptable excipients), and the intended final formulation. A decision-making workflow can help guide your choice between methods like pH adjustment, co-solvents, salt formation, and cyclodextrin complexation.
Troubleshooting Guides
This section provides structured guidance for common solubility-related problems.
Problem 1: Difficulty Dissolving the Compound to Make a Stock Solution
Symptoms: The solid compound does not fully dissolve in the chosen organic solvent (e.g., DMSO) even at a modest concentration.
| Possible Cause | Suggested Solution |
| Insufficient Solvent Power | Try a stronger organic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). However, be mindful of their potential toxicity in biological assays. |
| Low Dissolution Rate | Gently warm the mixture (e.g., to 37°C) and use sonication to aid dissolution. Always check the compound's stability at elevated temperatures first. |
| Compound Degradation | If the solution discolors upon standing, the compound may be unstable. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and light exposure. |
Problem 2: "Oiling Out" During Crystallization for Salt Formation or Purification
Symptoms: Instead of forming solid crystals, the compound separates from the solution as a liquid phase.
| Possible Cause | Suggested Solution |
| High Solute Concentration | Use a more dilute solution by adding more of the "good" solvent before cooling. |
| Rapid Cooling | Allow the solution to cool slowly to room temperature, then gradually transfer it to a refrigerator. Rapid cooling increases supersaturation too quickly. |
| Inappropriate Solvent System | The compound's melting point may be lower than the temperature at which it becomes supersaturated. Try a different solvent or a binary solvent system with a lower boiling point. |
| Lack of Nucleation Sites | Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization. |
Problem 3: Inconsistent Results in Biological Assays
Symptoms: High variability in experimental data between replicates or experiments.
| Possible Cause | Suggested Solution |
| Precipitation in Assay Wells | Before conducting the full assay, perform a solubility test in the final assay buffer at the highest intended concentration. Visually inspect for precipitation or use techniques like nephelometry to quantify it.[2] |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips, reducing the effective concentration. Consider using low-adhesion plastics or adding a small amount of a non-ionic surfactant (e.g., Tween 80) to your buffer, if compatible with your assay. |
| Compound Instability in Buffer | Some compounds may be unstable in aqueous buffers over the duration of the experiment. Assess the compound's stability in the assay buffer over time using a method like HPLC. |
| Interference from Solubilizing Excipients | The agents used to improve solubility (e.g., DMSO, cyclodextrins) can have their own biological effects. Always run a vehicle control with the same concentration of the excipient as in the experimental wells.[3] |
Quantitative Data Summary
| Solubility Enhancement Technique | Excipient/Method | Expected Solubility Increase (Fold-Change) | Considerations |
| pH Adjustment | Buffer to pH > pKa + 2 | 10 - 1000 | The compound has a carboxylic acid and a basic nitrogen, making it amphoteric. Solubility will be minimal at the isoelectric point and increase at both low and high pH. Ensure the final pH is compatible with the assay.[4] |
| Co-solvency | 10% Propylene Glycol | 2 - 20 | The choice of co-solvent and its concentration must be optimized. Toxicity of the co-solvent in the experimental system is a key concern.[5] |
| 20% Ethanol | 5 - 50 | Higher concentrations can lead to protein precipitation or cell toxicity. | |
| Cyclodextrin Complexation | 10 mM HP-β-CD | 5 - 100 | The stoichiometry of the complex and the binding constant will determine the extent of solubility enhancement. Can be a good option for in vivo studies.[6] |
| Salt Formation | Hydrochloride Salt | 10 - 1000+ | Requires an ionizable group. The resulting salt may have different physicochemical properties (e.g., hygroscopicity, stability).[7] |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of the solid this compound analog to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Co-solvent Stock Solution
This protocol is for preparing a compound for use in biological assays.
-
Weighing: Accurately weigh a precise amount of the compound into a sterile vial.
-
Solvent Addition: Add a calculated volume of a water-miscible organic solvent (e.g., DMSO, ethanol) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex and/or sonicate the mixture until the compound is completely dissolved, resulting in a clear solution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 3: Cyclodextrin Complexation for Solubility Enhancement
This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility.
-
Phase Solubility Diagram Construction:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess of the tetrahydroquinoline analog to each solution.
-
Equilibrate and quantify the dissolved compound as described in Protocol 1.
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the type of complex and the stability constant.
-
-
Preparation of a Complexed Solution:
-
Based on the phase solubility diagram, dissolve the desired amount of HP-β-CD in the aqueous buffer.
-
Add the tetrahydroquinoline analog and stir until dissolved. The amount that can be dissolved will be predicted by the phase solubility diagram.
-
Visualizations
Decision-Making Workflow for Solubility Enhancement
Caption: A workflow to guide the selection of an appropriate solubility enhancement technique.
Experimental Workflow for Troubleshooting Precipitation
Caption: A systematic approach to resolving compound precipitation in aqueous buffers.
Signaling Pathways Targeted by Quinoline Analogs
Many quinoline-based compounds are developed as kinase inhibitors, often targeting pathways involved in cell proliferation and angiogenesis, such as the EGFR and VEGFR signaling cascades.
Caption: Simplified EGFR and VEGFR signaling pathways often targeted by quinoline-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Tetrahydroquinoline Synthesis
Welcome to the technical support center for the stereoselective synthesis of tetrahydroquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Diastereoselectivity in Povarov (Imino Diels-Alder) Reaction
Q: My Povarov reaction is resulting in a low diastereomeric ratio (dr), often close to 1:1. What are the primary factors influencing diastereoselectivity and how can I improve it?
A: Low diastereoselectivity in the Povarov reaction is a common issue that can often be resolved by systematically optimizing reaction conditions. The key factors that control the stereochemical outcome are the choice of catalyst, solvent, and reaction temperature.
Troubleshooting Steps:
-
Catalyst Selection: The nature of the Lewis acid or Brønsted acid catalyst is crucial in dictating the facial selectivity of the dienophile's approach to the imine.
-
Lewis Acids: Different Lewis acids can significantly alter the diastereomeric ratio. It is recommended to screen a variety of Lewis acids. For instance, in some systems, changing the Lewis acid can invert the stereoselectivity.
-
Brønsted Acids: Chiral phosphoric acids can also be highly effective in controlling diastereoselectivity.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different diastereomers.
-
It is advisable to screen a range of solvents with varying polarities. Non-polar solvents like toluene or dichloromethane often yield different results compared to more polar solvents like acetonitrile or ethereal solvents.
-
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Systematically decrease the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) to determine the optimal condition for your specific substrate.
-
Issue 2: Low Enantioselectivity in Asymmetric Tetrahydroquinoline Synthesis
Q: I am using a chiral catalyst for my tetrahydroquinoline synthesis, but the enantiomeric excess (% ee) is disappointingly low. What are the potential causes and how can I achieve higher enantioselectivity?
A: Low enantioselectivity in asymmetric catalysis is a multifaceted problem. A systematic approach to troubleshooting is essential for identifying the root cause and achieving the desired stereochemical control.
Troubleshooting Steps:
-
Catalyst Integrity and Purity: The chiral catalyst is the cornerstone of any asymmetric transformation.
-
Purity: Ensure the catalyst is of high purity. Impurities can act as catalyst poisons or promote a non-selective background reaction.
-
Storage and Handling: Many chiral catalysts, particularly organometallic complexes, are sensitive to air and moisture. Ensure proper storage under an inert atmosphere and use anhydrous solvents and reagents.
-
-
Reaction Conditions:
-
Temperature: As with diastereoselectivity, lower temperatures generally favor higher enantioselectivity.
-
Concentration: The concentration of the substrate and catalyst can influence the reaction kinetics and, consequently, the enantioselectivity. It is worthwhile to screen a range of concentrations.
-
Additives: In some cases, the addition of a co-catalyst or an additive can significantly enhance enantioselectivity. For example, the presence of an imide can improve the enantioselectivity of certain iridium-catalyzed hydrogenations.[1]
-
-
Substrate and Reagent Purity:
-
Substrate: Impurities in the starting material can compete with the desired reaction, leading to a racemic product.
-
Reagents and Solvents: Ensure all reagents and solvents are of high purity and are anhydrous, as required by the specific catalytic system.
-
Issue 3: Formation of Unexpected Side Products
Q: My reaction is producing significant amounts of side products, leading to a low yield of the desired tetrahydroquinoline. What are the common side reactions, and how can they be minimized?
A: In the synthesis of tetrahydroquinolines, particularly via the Povarov reaction, several side reactions can occur. Identifying the major side product can provide valuable clues for optimizing the reaction conditions.
Common Side Products and Solutions:
-
Quinoline Formation: Over-oxidation of the tetrahydroquinoline product can lead to the formation of the corresponding quinoline.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. If an oxidant is part of the reaction, its stoichiometry and addition rate should be carefully controlled.
-
-
Polymerization: Electron-rich alkenes (dienophiles) can be prone to polymerization in the presence of strong Lewis or Brønsted acids.
-
Solution: Lowering the reaction temperature and using a lower catalyst loading can often mitigate polymerization. A slow addition of the dienophile to the reaction mixture can also be beneficial.
-
-
Rearrangement Products: Carbocationic intermediates in the Povarov reaction can sometimes undergo rearrangement, leading to constitutional isomers.
-
Solution: The choice of catalyst and solvent can influence the stability of the carbocationic intermediates and thus suppress rearrangement pathways. Screening different catalysts is a good starting point.
-
Data Presentation
The following tables summarize the effect of various reaction parameters on the stereoselectivity of tetrahydroquinoline synthesis, based on literature data.
Table 1: Effect of Lewis Acid Catalyst on Diastereoselectivity in a Povarov Reaction
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Yb(OTf)₃ (10) | CH₃CN | 25 | 85 | >95:5 |
| 2 | Sc(OTf)₃ (10) | CH₃CN | 25 | 82 | 90:10 |
| 3 | InCl₃ (10) | CH₃CN | 25 | 78 | 85:15 |
| 4 | BF₃·OEt₂ (20) | CH₂Cl₂ | 0 | 90 | 10:90 |
Note: Data is representative and will vary depending on the specific substrates.
Table 2: Effect of Chiral Phosphoric Acid Catalyst on Enantioselectivity
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | (R)-TRIP (5) | Toluene | 40 | 92 | 95 |
| 2 | (R)-BINOL-PA (5) | Toluene | 40 | 88 | 88 |
| 3 | (S)-STRIP (5) | CH₂Cl₂ | 25 | 95 | 98 |
| 4 | (R)-TRIP (5) | Dioxane | 40 | 85 | 90 |
Note: Data is representative and will vary depending on the specific substrates and reaction type (e.g., reduction, cycloaddition).
Experimental Protocols
Protocol 1: General Procedure for Screening Lewis Acids to Optimize Diastereoselectivity in a Povarov Reaction
This protocol provides a general guideline for the systematic screening of Lewis acid catalysts to improve the diastereoselectivity of a three-component Povarov reaction.
-
Preparation of the Imine (if not in-situ):
-
To a solution of the aniline (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane or toluene, 5 mL) in a flame-dried flask under an inert atmosphere, add the aldehyde (1.0 mmol).
-
Add a drying agent, such as anhydrous MgSO₄ or Na₂SO₄.
-
Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or ¹H NMR.
-
Filter off the drying agent. The resulting solution of the imine is used directly in the next step.
-
-
Catalyst Screening:
-
Prepare a series of flame-dried reaction vessels, each under an inert atmosphere.
-
To each vessel, add the solution of the imine (0.1 mmol in 1 mL of the chosen solvent).
-
To each vessel, add a different Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃, BF₃·OEt₂, etc.) at a specific loading (e.g., 10 mol%).
-
Cool the mixtures to the desired reaction temperature (e.g., 0 °C).
-
To each vessel, add the dienophile (e.g., an electron-rich alkene, 0.12 mmol) dropwise.
-
Stir the reactions at the chosen temperature and monitor their progress by TLC or LC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
-
Protocol 2: General Procedure for Asymmetric Reduction of a Quinoline using a Chiral Phosphoric Acid Catalyst
This protocol describes a general method for the enantioselective reduction of a quinoline to a tetrahydroquinoline using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydride source.[2][3][4]
-
Reaction Setup:
-
To a flame-dried reaction vial, add the quinoline substrate (0.1 mmol), the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%), and the Hantzsch ester (0.12 mmol).
-
Place the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent (e.g., toluene, 1 mL).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired tetrahydroquinoline.
-
-
Enantiomeric Excess Determination:
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
-
Visualizations
Troubleshooting Workflow for Low Stereoselectivity
Caption: A decision tree for troubleshooting low stereoselectivity.
Simplified Povarov Reaction (Imino Diels-Alder) Mechanism
Caption: Key steps in the Povarov reaction for tetrahydroquinoline synthesis.
Chiral Phosphoric Acid Catalysis in Asymmetric Reduction
Caption: Catalytic cycle for asymmetric reduction of quinolines.
References
stability issues of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound in an acidic mobile phase seems to be losing the main peak over time in my HPLC analysis. What could be happening?
A1: The loss of the parent compound peak in acidic conditions is likely due to chemical degradation. Two potential pathways for degradation of this compound under acidic conditions are decarboxylation and oxidation. Decarboxylation, the loss of the carboxylic acid group as CO2, is a common reaction for carboxylic acids, and the stability of the resulting product can influence this process.[1][2][3] Oxidation of the tetrahydroquinoline ring system is also a possibility, potentially catalyzed by trace metals or exposure to air, which can be exacerbated by acidic conditions.[4]
Q2: I observe a new, less polar peak appearing in my chromatogram after incubating my compound in acidic solution. What might this new peak be?
A2: A new, less polar peak could correspond to the decarboxylated product, 1,2,3,4-tetrahydroquinoline. The loss of the polar carboxylic acid group would result in a less polar molecule with a shorter retention time on a reverse-phase HPLC column. To confirm the identity of this new peak, it would be advisable to synthesize or purchase a standard of 1,2,3,4-tetrahydroquinoline and compare its retention time.
Q3: My solution of this compound has developed a yellowish or brownish tint after storage in an acidic buffer. Is this related to instability?
A3: A color change in the solution is a strong indicator of chemical degradation. This is often associated with oxidation of the tetrahydroquinoline moiety, which can lead to the formation of colored byproducts.[4] It is recommended to prepare fresh solutions and minimize their exposure to light and air.
Q4: How can I prevent the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following:
-
Work at lower temperatures: Chemical degradation is often accelerated by heat.
-
Use freshly prepared solutions: Avoid long-term storage of the compound in acidic solutions.
-
Degas your solvents: Removing dissolved oxygen from your solvents can help to reduce oxidative degradation.
-
Work with the most dilute solutions possible: In some cases, degradation can be concentration-dependent.
-
Consider alternative pH conditions: If your experimental design allows, explore if the compound is more stable at a neutral or slightly basic pH.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Action |
| Gradual decrease in the area of the main compound peak in HPLC. | Decarboxylation or oxidation. | Perform a forced degradation study to identify the degradation products. (See Experimental Protocols). Use a reference standard of the suspected degradation product (e.g., 1,2,3,4-tetrahydroquinoline) to confirm its identity. |
| Appearance of one or more new peaks in the chromatogram. | Formation of degradation products. | Characterize the new peaks using LC-MS to determine their mass-to-charge ratio and aid in identification. |
| Change in the color of the solution (e.g., turning yellow or brown). | Oxidative degradation. | Prepare solutions in degassed solvents and protect them from light. Consider the addition of an antioxidant if compatible with your experimental setup. |
| Inconsistent results between experiments. | On-going degradation of the stock or working solutions. | Prepare fresh stock and working solutions for each experiment. Re-evaluate the stability of the compound under your specific experimental conditions. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential stability of this compound under various acidic conditions. Note: This data is for illustrative purposes only and is not based on experimental results.
Table 1: Hypothetical Degradation of this compound at 25°C
| pH | % Degradation (24 hours) | % Degradation (72 hours) |
| 2.0 | 15% | 40% |
| 4.0 | 5% | 15% |
| 6.0 | <1% | 2% |
Table 2: Hypothetical Effect of Temperature on Degradation at pH 3.0
| Temperature | % Degradation (24 hours) |
| 4°C | 2% |
| 25°C | 10% |
| 50°C | 35% |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To intentionally degrade this compound under acidic conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 0.01 M HCl.
-
Prepare a control sample by adding an aliquot of the stock solution to an equal volume of water.
-
Incubate the vials at 40°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic samples with an appropriate amount of NaOH.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC-UV (see Protocol 2).
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Protocol 2: HPLC Method for Stability Analysis
Objective: To separate and quantify this compound and its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL
Visualizations
References
Technical Support Center: Scale-Up Synthesis of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: A prevalent and scalable two-step approach is commonly employed. The first step involves the synthesis of a quinoline-4-carboxylic acid intermediate via the Doebner-von Miller reaction. This is followed by the catalytic hydrogenation of the quinoline ring to yield the desired this compound.
Q2: What are the primary challenges when scaling up the Doebner-von Miller reaction?
A2: The most significant challenges include managing the exothermic nature of the reaction, the formation of tar and polymeric side products, and ensuring consistent product quality and yield.[1][2] Careful control of reaction temperature and the rate of reagent addition are critical for a successful scale-up.[2]
Q3: What types of catalysts are effective for the hydrogenation of quinoline-4-carboxylic acid?
A3: Noble metal catalysts, particularly palladium on carbon (Pd/C), are highly effective for this transformation.[3] Other catalysts such as platinum (Pt), rhodium (Rh), and nickel (Ni) can also be used, with the choice often depending on the desired selectivity and the presence of other functional groups.[3]
Q4: How can I minimize catalyst poisoning during the hydrogenation step at a larger scale?
A4: Catalyst poisoning is a common issue, often caused by sulfur or nitrogen-containing impurities in the starting materials or solvent.[3][4] To mitigate this, ensure high purity of the quinoline-4-carboxylic acid intermediate and solvents. Using a guard bed to remove impurities before the reaction stream reaches the catalyst bed can also be an effective strategy.[4]
Q5: What is the best method for purifying the final this compound product on a large scale?
A5: Crystallization is the most common and effective method for the large-scale purification of the final product.[5][6] The choice of solvent system is crucial to ensure good recovery and high purity. Common issues like "oiling out" can be addressed by adjusting the solvent volume, cooling rate, or pH.[7]
Troubleshooting Guides
Part 1: Doebner-von Miller Synthesis of Quinoline-4-carboxylic Acid
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive or inappropriate acid catalyst.[2] - Low reactivity of the aniline derivative (especially with electron-withdrawing groups).[8][9] - Sub-optimal reaction temperature. | - Screen different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, p-TsOH, SnCl₄, Sc(OTf)₃).[2] - For less reactive anilines, consider modified Doebner reactions, such as the Doebner hydrogen-transfer reaction.[9] - Optimize the reaction temperature; ensure it is sufficient to drive the reaction to completion without excessive side product formation. |
| Significant Tar/Polymer Formation | - Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2] - Reaction temperature is too high, leading to uncontrolled polymerization. | - Implement slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline.[2] - Generate the α,β-unsaturated carbonyl compound in situ (Beyer method) to maintain a low concentration and suppress polymerization.[2] - Optimize the acid catalyst and its concentration; sometimes a milder acid can reduce polymerization.[2] - Maintain strict temperature control throughout the reaction. |
| Formation of Impurities or Side Products | - Self-condensation of the carbonyl reactant.[1] - Undesired regioisomer formation with unsymmetrical ketones.[1] - Reduction of intermediates leading to partially saturated quinoline structures.[1] | - Add the carbonyl compound slowly to the reaction mixture.[1] - For unsymmetrical ketones, careful selection of reaction conditions or the use of a more regioselective synthetic route may be necessary. - Ensure the presence of a suitable oxidizing agent if the reaction conditions do not promote spontaneous oxidation of the dihydroquinoline intermediate. |
Part 2: Catalytic Hydrogenation to this compound
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Stalled or Sluggish Reaction | - Catalyst poisoning by impurities (e.g., sulfur or nitrogen compounds).[3][4] - Inefficient catalyst activation or handling.[4] - Insufficient hydrogen pressure or poor mass transfer. | - Analyze starting materials and solvents for potential catalyst poisons.[4] Purify the quinoline-4-carboxylic acid intermediate if necessary. - Handle pyrophoric catalysts (like Pd/C) under an inert atmosphere and ensure proper activation according to the manufacturer's protocol.[4] - Ensure adequate hydrogen pressure and efficient stirring to maximize gas-liquid mass transfer. |
| Poor Selectivity (Over-reduction or Side Reactions) | - Catalyst type and support may favor other reaction pathways.[3] - Reaction conditions (temperature, pressure) are not optimized.[3] - The product itself may be acting as a catalyst inhibitor.[3] | - Screen different catalysts (e.g., Pd, Pt, Rh) and supports to find the optimal combination for selective hydrogenation of the pyridine ring.[3] - Optimize temperature and pressure. Higher temperatures can sometimes lead to over-hydrogenation.[3] - Consider using a solvent system that minimizes product inhibition. |
| Difficult Catalyst Filtration | - Fine catalyst particles. - Catalyst deactivation leading to the formation of colloidal metal particles. | - Use a filter aid such as Celite to facilitate filtration.[4] - Ensure the catalyst remains active to prevent degradation into finer particles. |
Part 3: Purification by Crystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" of the Product | - The melting point of the product is lower than the solution temperature at supersaturation.[7] - High impurity levels depressing the melting point.[7] | - Increase the volume of the "good" solvent to lower the saturation temperature.[7] - Implement a slower cooling rate to allow for crystal nucleation at a temperature below the melting point.[7] - Introduce a seed crystal to induce crystallization.[7] - Adjust the pH, as the solubility of the carboxylic acid is pH-dependent.[7] |
| Low Crystallization Yield | - Excessive solvent usage, leaving a significant amount of product in the mother liquor.[7] - Cooling to a temperature that is not low enough for complete crystallization. | - Carefully optimize the solvent volume to balance solubility and recovery. - Ensure the solution is cooled to a sufficiently low temperature for an adequate amount of time to maximize crystal formation. |
| Poor Product Purity | - Inefficient rejection of impurities by the crystal lattice. - Agglomeration of crystals trapping mother liquor. | - Select a solvent system that provides a good balance between solubility for the impurities and insolubility for the product. - Control the rate of supersaturation and agitation to avoid excessive agglomeration.[10] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Doebner Reaction
This protocol is adapted from a reported large-scale synthesis and provides a general guideline.[9]
Materials:
-
Aniline (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Pyruvic acid (1.1 eq)
-
Ethanol
-
Acid catalyst (e.g., BF₃·OEt₂)
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the aniline and ethanol.
-
Begin stirring and add the benzaldehyde to the mixture.
-
Slowly add the pyruvic acid to the reactor, monitoring the internal temperature.
-
Add the acid catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65-78°C, depending on the specific solvent and catalyst system) and maintain for several hours (e.g., 21 hours).[9]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, isolate by filtration. If not, the product can be precipitated by adding an anti-solvent or by adjusting the pH.
-
Wash the isolated solid with a suitable solvent (e.g., cold ethanol) and dry under vacuum to yield the crude quinoline-4-carboxylic acid.
Protocol 2: Large-Scale Catalytic Hydrogenation of 2-Phenylquinoline-4-carboxylic Acid
Materials:
-
2-Phenylquinoline-4-carboxylic acid (1.0 eq)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Solvent (e.g., ethanol, acetic acid, or a mixture)
-
Hydrogen gas
Procedure:
-
Charge the 2-phenylquinoline-4-carboxylic acid and the solvent to a high-pressure hydrogenation reactor.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst.
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the target temperature (e.g., 50-80°C) with vigorous stirring.
-
Monitor the reaction by hydrogen uptake and/or periodic sampling and analysis (e.g., HPLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings. The product can be isolated by removing the solvent under reduced pressure, followed by crystallization from a suitable solvent system.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the Doebner-von Miller reaction.
Caption: Troubleshooting logic for the catalytic hydrogenation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. assets.cambridge.org [assets.cambridge.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
managing impurities in the final product of tetrahydroquinoline synthesis
Welcome to the technical support center for tetrahydroquinoline (THQ) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities in the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in tetrahydroquinoline synthesis?
A1: Impurities in THQ synthesis can be broadly categorized into four types:
-
Organic Impurities: These are the most common and arise from starting materials, by-products, intermediates, and degradation products.[1] Examples include unreacted anilines or aldehydes, over-oxidized quinoline by-products, or products from side reactions like polymerization.[2][3][4]
-
Inorganic Impurities: These can include residual metals from catalysts (e.g., Palladium, Nickel, Iridium), or salts from the workup procedure.[1][5]
-
Residual Solvents: Volatile organic compounds used as the reaction or purification medium can remain in the final product.[1]
-
Degradation Products: The THQ core can be susceptible to oxidation, especially if not handled and stored properly, leading to the formation of corresponding quinolines or other oxidized species.[5][6]
Q2: Which analytical techniques are best for identifying and quantifying impurities in my THQ product?
A2: A multi-technique approach is often required for comprehensive impurity profiling.[7]
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the gold standard for separating and quantifying trace impurities due to its high sensitivity and reproducibility.[1][8] A reversed-phase method is commonly employed.[9]
-
Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique is ideal for identifying volatile organic impurities, such as residual solvents or volatile by-products.[1][10]
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), it provides molecular weight information that is critical for identifying unknown impurities.[1][7]
-
Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR): These spectroscopic techniques are used for the definitive structural elucidation of isolated impurities.[7][11]
Q3: What are the most effective methods for purifying crude tetrahydroquinoline?
A3: The choice of purification method depends on the nature of the impurities and the scale of the synthesis.
-
Recrystallization: This is a powerful and widely used technique for purifying solid THQ derivatives.[12] It works by dissolving the impure compound in a hot solvent and allowing the pure product to crystallize upon cooling, leaving impurities behind in the solution.[13][14][15]
-
Column Chromatography: This is a versatile method for separating the desired product from impurities with different polarities. It is suitable for a wide range of THQ derivatives.[16]
-
Acid-Base Extraction: Since THQs are basic, an acid wash can be used to extract the product into an aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[17]
-
Distillation: For liquid THQs, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: My HPLC chromatogram shows a significant peak corresponding to the quinoline analog of my product.
-
Possible Cause A: Over-oxidation. The tetrahydroquinoline product may be oxidizing to the more stable aromatic quinoline. This can happen during the reaction, workup (especially if exposed to air for extended periods at high temperatures), or storage.[5][6]
-
Solution A:
-
Inert Atmosphere: During the reaction and workup, use an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
-
Antioxidants: Consider adding a small amount of an antioxidant like BHT during workup or for storage.
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.
-
-
Possible Cause B: Incomplete Reduction. If your synthesis involves the reduction of a quinoline, the reaction may not have gone to completion.
-
Solution B:
-
Reaction Time: Increase the reaction time and monitor by TLC or LC-MS until the quinoline starting material is consumed.
-
Catalyst Activity: The hydrogenation catalyst may be deactivated. Ensure you are using a fresh, active catalyst.[5]
-
Hydrogen Pressure: For hydrogenation reactions, increasing the H₂ pressure may improve the conversion rate.
-
Problem 2: I am observing poor yield and a complex mixture of by-products in my Povarov reaction.
-
Possible Cause A: Imine Instability. The imine intermediate formed from the aniline and aldehyde is susceptible to hydrolysis or side reactions, especially in the presence of water.[4]
-
Solution A: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[4]
-
Possible Cause B: Suboptimal Catalyst or Conditions. The choice and amount of Lewis or Brønsted acid catalyst are critical. Incorrect temperature or solvent can also lead to side product formation.[4]
-
Solution B:
-
Catalyst Screening: Screen different catalysts (e.g., Cu(OTf)₂, AlCl₃) and optimize the catalyst loading (typically 5-10 mol%).[4]
-
Solvent & Temperature Optimization: Test different anhydrous solvents (e.g., toluene, dichloromethane) and optimize the reaction temperature. Monitor the reaction to find the best balance between reaction rate and selectivity.[4]
-
Problem 3: My final product is discolored (e.g., yellow or brown), but appears pure by NMR.
-
Possible Cause: Trace-Level Colored Impurities. Highly conjugated by-products can impart significant color even at very low concentrations that may not be easily detectable by NMR. These often arise from minor oxidative side reactions.
-
Solution:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[13][14] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[13]
-
Chromatography: If discoloration persists, flash column chromatography can be effective at removing these trace impurities.
-
Quantitative Data Summary
The following tables provide quantitative data to assist in method development and purification.
Table 1: Typical HPLC Conditions for Tetrahydroquinoline Impurity Profiling
| Parameter | Typical Setting | Notes |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Low silanol activity columns can be beneficial.[9] |
| Mobile Phase | Acetonitrile and Water with an acid modifier | A common mobile phase is Acetonitrile:Water (e.g., 80:20 v/v).[18] Phosphoric acid or formic acid (for MS compatibility) is often added.[9] |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler, but gradient elution may be necessary to resolve closely eluting impurities. |
| Flow Rate | 0.5 - 1.5 mL/min | A flow rate of 0.5 mL/min has been reported.[18] |
| Detection | UV (e.g., 254 nm or 340 nm) | Wavelength should be chosen based on the chromophore of the specific THQ derivative.[18] |
| Injection Vol. | 10 - 20 µL | A 20 µL injection volume is common.[18] |
Table 2: Comparison of Common Purification Techniques
| Technique | Best For | Advantages | Disadvantages |
|---|---|---|---|
| Recrystallization | Purifying solid products with moderate to high purity (>90%) | Highly effective for removing small amounts of impurities, scalable, cost-effective.[12][13] | Requires a suitable solvent to be found; not suitable for oils or amorphous solids; product loss in mother liquor.[19] |
| Column Chromatography | Separating complex mixtures; purifying oils and solids | High resolving power; applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive; may be difficult to scale up. |
| Acid-Base Extraction | Separating basic THQ from neutral or acidic impurities | Simple, fast, and uses inexpensive reagents.[17] | Only effective if impurities have different acid/base properties; may lead to emulsions. |
| Vacuum Distillation | Purifying thermally stable liquid THQs | Excellent for removing non-volatile impurities; can be very effective for high-purity products. | Requires the compound to be thermally stable; not suitable for solids or high-boiling liquids. |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Analysis
This protocol provides a starting point for developing a specific HPLC method.
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 80:20 v/v). If MS compatibility is not required, add 0.1% phosphoric acid. For MS, use 0.1% formic acid.[9] Filter the mobile phase through a 0.45 µm filter and degas.
-
Standard Solution Preparation: Accurately weigh about 10 mg of your tetrahydroquinoline reference standard and dissolve it in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute this solution to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Prepare a sample solution of your final product at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Set up an HPLC system with a C18 column.[18]
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 15-20 minutes.
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm).
-
-
Analysis: Inject the standard and sample solutions. Record the chromatograms and integrate the peaks.
-
Quantification: Calculate the percentage of each impurity using the area normalization method, assuming a similar response factor to the main peak.
Protocol 2: Single-Solvent Recrystallization
This protocol outlines the steps for purifying a solid tetrahydroquinoline product.[13][15]
-
Solvent Selection: Choose a solvent in which your THQ product is highly soluble when hot but poorly soluble at room temperature or colder.[13] Test small amounts in test tubes to find a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and adding a boiling chip).[13] Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.[14][19]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[13][14]
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.[13] This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[15]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[13]
-
Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.
Visualizations
Impurity Management Workflow
This diagram illustrates a general workflow for identifying, characterizing, and controlling impurities during synthesis.
Caption: Workflow for impurity identification and control.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues in THQ synthesis.
Caption: Decision tree for troubleshooting synthesis issues.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases | MDPI [mdpi.com]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mt.com [mt.com]
- 13. Home Page [chem.ualberta.ca]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. LabXchange [labxchange.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. ijsred.com [ijsred.com]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
comparative study of tetrahydroquinoline synthesis methods
A Comparative Guide to the Synthesis of Tetrahydroquinolines
The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Consequently, the development of efficient and versatile synthetic methods to access this heterocyclic system is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of several key methods for the synthesis of tetrahydroquinolines, focusing on their performance, reaction conditions, and substrate scope.
Comparative Analysis of Synthesis Methods
The choice of synthetic route to a target tetrahydroquinoline derivative often depends on the desired substitution pattern, availability of starting materials, and the required scale of the synthesis. Below is a comparison of some of the most common and effective methods.
Povarov Reaction: This is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted tetrahydroquinolines.[1][2] It typically involves the [4+2] cycloaddition of an in situ-formed N-arylimine with an electron-rich alkene.[2] A key advantage is the ability to generate molecular complexity in a single step from simple starting materials (an aniline, an aldehyde, and an alkene).[2] The reaction can be catalyzed by various Lewis or Brønsted acids.[3] While originally suffering from low yields, modern modifications have made it a highly efficient method.[2]
Catalytic Hydrogenation of Quinolines: This is a direct and atom-economical method for the synthesis of tetrahydroquinolines. The reduction of the corresponding quinoline precursor is typically achieved using molecular hydrogen in the presence of a metal catalyst.[4][5] A wide range of catalysts can be employed, including those based on precious metals like palladium, rhodium, and ruthenium, as well as more earth-abundant metals like cobalt and nickel.[4][6] This method is often high-yielding and can be performed under relatively mild conditions.[4][5] A key consideration is the potential for over-reduction or reduction of other functional groups.
Domino Reactions: These reactions, also known as tandem or cascade reactions, offer an efficient approach to complex molecules by combining multiple transformations in a single operation without the isolation of intermediates. For tetrahydroquinoline synthesis, a common domino strategy is the reduction of a nitro group followed by a reductive amination cascade.[7][8] This approach is particularly useful for constructing highly functionalized and fused tetrahydroquinoline systems with high diastereoselectivity.[7] Yields are often very high, and the method can be adapted for the synthesis of diverse derivatives.[7][8]
Quantitative Data Comparison
The following table summarizes typical experimental conditions and yields for the aforementioned synthesis methods, providing a basis for comparison.
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Povarov Reaction | p-Toluenesulfonic acid | Ethanol | Room Temp. | 48 | 63 | [1] |
| Chiral Brønsted Acid | DCE | 25 | 3-4 | 61-76 | [3] | |
| AlCl₃ | EtOH | 40 | 12 | 50-70 | [9] | |
| Catalytic Hydrogenation | Raney Nickel | Isopropanol | 50 | 18 | up to 99 | [4] |
| Al₂O₃–Pd–D/Ni | Ethanol | 100 | 18 | >99 | [5] | |
| Co(OAc)₂·4H₂O / Zn | Water | 70 | 15 | >99 | [10] | |
| Domino (Reduction-Reductive Amination) | 5% Pd/C | - | - | - | 93-98 | [8] |
| 5% Pd/C | - | - | - | 78-91 | [7] | |
| Triflic Acid | - | - | - | 23-85 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility. Below are representative experimental protocols for the synthesis of tetrahydroquinolines.
Povarov Reaction: Synthesis of a Polysubstituted Tetrahydroquinoline[1]
To a solution of aniline (1.0 mmol) and methyl propiolate (1.0 mmol) in ethanol (10 mL), the mixture is stirred at room temperature for 2 hours. Subsequently, benzaldehyde (1.0 mmol) and p-toluenesulfonic acid (0.1 mmol) are added. The reaction is stirred at room temperature for 48 hours and monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-aryl-4-arylamino-1,2,3,4-tetrahydroquinoline-3-carboxylate.
Catalytic Hydrogenation of Quinoline[5]
In a typical experiment, quinoline (0.5 mmol) is dissolved in ethanol (5 mL). A piece of the Al₂O₃–Pd–D/Ni catalyst (approximately 100 mg) is added to the solution. The reaction mixture is then placed in an autoclave, which is purged and subsequently pressurized with hydrogen gas to 6 bar. The reaction is heated to 100 °C and stirred for 18 hours. After cooling to room temperature and releasing the pressure, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the 1,2,3,4-tetrahydroquinoline.
Domino Reduction-Reductive Amination Synthesis[8]
A solution of the appropriate 2-nitroarylketone or aldehyde in a suitable solvent is subjected to catalytic hydrogenation using 5% Pd/C as the catalyst. The reaction is carried out under a hydrogen atmosphere until the nitro group is completely reduced. The resulting aniline intermediate undergoes an intramolecular condensation with the side-chain carbonyl group to form a cyclic imine, which is then further reduced in situ to the corresponding tetrahydroquinoline. The product is isolated and purified after filtration of the catalyst and removal of the solvent.
Mandatory Visualization
The following diagrams illustrate the generalized workflows and logical relationships of the described tetrahydroquinoline synthesis methods.
Caption: Generalized workflows for major tetrahydroquinoline synthesis methods.
Caption: Logical workflow for the synthesis and analysis of tetrahydroquinolines.
References
- 1. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 6. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sci-rad.com [sci-rad.com]
- 10. thieme-connect.com [thieme-connect.com]
A Comparative Guide to the Structural Confirmation of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of cis and trans isomers of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Differentiating between these stereoisomers is crucial in drug development, as the three-dimensional structure of a molecule dictates its biological activity. This document outlines key experimental data and detailed methodologies to aid researchers in the unambiguous identification of these isomers.
Spectroscopic and Chromatographic Analysis
The primary methods for distinguishing between the cis and trans isomers of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for the separation of these isomers, including their enantiomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of the substituents on the tetrahydroquinoline ring. The key parameters for distinguishing between cis and trans isomers are the chemical shifts (δ) and, most importantly, the proton-proton coupling constants (J).
Table 1: Comparative ¹H NMR Data for this compound Isomers
| Parameter | cis-Isomer | trans-Isomer | Rationale for Distinction |
| H-4 Chemical Shift (δ) | Downfield | Upfield | In the cis isomer, the carboxylic acid and the hydrogen at C-2 are on the same side of the ring, leading to potential deshielding effects on H-4. |
| H-3/H-4 Coupling Constant (³JH3-H4) | > 4.0 Hz (typically large, e.g., ~11-12 Hz for diaxial coupling)[1] | < 2.5 Hz (typically small for axial-equatorial or equatorial-equatorial coupling) | The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons. A large coupling constant in the cis-isomer suggests a diaxial relationship between H-3 and H-4, indicating a specific chair-like conformation. Conversely, a small coupling constant in the trans-isomer points to a different spatial arrangement, such as axial-equatorial.[1] |
| Other Key Couplings | JH2ax-H3ax ≈ 10-13 Hz | JH2ax-H3eq ≈ 2-5 Hz | Analysis of the coupling patterns of the C-2 and C-3 protons provides further conformational insights. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The coupling constants, however, are more indicative of the stereochemistry. For a related 2-methyl substituted cis-isomer, large coupling constants of J = 11.0 and 12.21 Hz were observed, confirming the cis configuration.[1]
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale for Distinction |
| C-4 | Shifted | Shifted | The orientation of the carboxylic acid group will influence the electronic environment of C-4, leading to a difference in chemical shift between the two isomers. |
| C-3 | Shifted | Shifted | Steric interactions can cause shifts in the resonance of adjacent carbons. The different spatial arrangement of substituents in the cis and trans isomers is expected to result in observable differences in the C-3 chemical shift. |
| -COOH | Shifted | Shifted | The carboxylic acid carbon itself may exhibit a slight difference in chemical shift due to the overall molecular geometry. |
Experimental Protocols
NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is essential for accurate structural assignment.
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the protons in the tetrahydroquinoline ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers, which can be used for confirmation of the chemical formula and to provide some structural clues.
Table 3: Mass Spectrometry Data
| Ion | m/z (relative intensity, %) - cis-Isomer[1] | Fragmentation Pathway |
| [M]⁺ | 191 (observed for the parent compound) | Molecular ion |
| [M - COOH]⁺ | 146 | Loss of the carboxylic acid group |
| [C₈H₈N]⁺ | 130 (100%) | Further fragmentation, often a stable aromatic fragment |
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Ionization Source: Electrospray ionization (ESI) is suitable for these polar molecules.
-
Mass Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements, allowing for the determination of the elemental composition.
-
Sample Infusion: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused directly into the mass spectrometer.
-
Data Analysis: The accurate mass of the molecular ion is used to confirm the elemental formula (C₁₀H₁₁NO₂). Tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns in detail.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural proof, offering an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: High-quality single crystals of the purified isomer are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions, providing precise bond lengths, bond angles, and the absolute stereochemistry if a chiral reference is present.
No specific X-ray crystallography data for the cis and trans isomers of this compound were found in the reviewed literature.
Enantiomeric Separation
Since the 4-position is a chiral center, both the cis and trans isomers exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for their separation and for determining enantiomeric purity.
Experimental Protocol for Chiral HPLC:
-
Chiral Stationary Phase (CSP): A column with a chiral selector is used. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), Pirkle-type phases, or cyclodextrins.
-
Mobile Phase: The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is commonly used, monitoring at a wavelength where the compound absorbs (e.g., around 254 nm).
-
Quantification: The enantiomeric excess (ee%) can be determined by integrating the peak areas of the two enantiomers.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the structural confirmation of the isomers.
Caption: Experimental workflow for isomer separation and structural confirmation.
References
Stereoisomers of Tetrahydroquinoline-4-Carboxylic Acid: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is paramount. This guide provides a comparative analysis of the cis and trans isomers of tetrahydroquinoline-4-carboxylic acid derivatives, focusing on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. While direct comparative data for the unsubstituted parent compound is limited in publicly available literature, studies on substituted analogs offer significant insights into the critical role of stereochemistry in determining biological function.
Introduction
Tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound whose derivatives have garnered interest in medicinal chemistry due to their potential therapeutic applications. The spatial arrangement of substituents on the tetrahydroquinoline core, specifically the cis and trans isomerism at positions 2 and 4, can profoundly influence their interaction with biological targets. This guide synthesizes available data to illuminate these differences, with a particular focus on their well-documented effects on the NMDA receptor, a key player in neuronal communication and a target for various neurological disorders.
Comparative Biological Activity: Focus on NMDA Receptor Antagonism
Research into derivatives of tetrahydroquinoline-carboxylic acid has revealed a clear preference for the trans configuration for potent NMDA receptor antagonist activity. This is exemplified in studies of 2-carboxy-4-amido-tetrahydroquinoline derivatives.
Data Summary: NMDA Receptor Glycine Site Binding Affinity
| Compound | Isomer | IC50 (nM) vs [3H]glycine binding |
| 2-Carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline | trans | 7.4 |
| Data for the corresponding cis isomer was not provided in the compared study, highlighting the focus on the more active trans configuration. |
The significantly higher potency of the trans isomer in these substituted analogs underscores the stringent stereochemical requirements of the glycine binding site on the NMDA receptor. The preferred conformation of the trans-2,4-disubstituted tetrahydroquinoline system places the 2-carboxyl group in a pseudoequatorial position and the 4-substituent in a pseudoaxial position, which appears to be optimal for receptor interaction.
Experimental Protocols
The determination of the biological activity of these isomers involves specific and rigorous experimental procedures.
[3H]Glycine Binding Assay (for NMDA Receptor Affinity)
This in vitro assay is crucial for determining the binding affinity of compounds to the glycine site of the NMDA receptor.
-
Preparation of Synaptic Membranes: Rat cortical tissue is homogenized in a buffered sucrose solution. The homogenate is then centrifuged at a low speed to remove cellular debris. The resulting supernatant is further centrifuged at a high speed to pellet the synaptic membranes. The pellet is washed multiple times and then frozen for storage.
-
Binding Assay: On the day of the experiment, the frozen membrane preparation is thawed and resuspended in a buffer. The membranes are incubated with a known concentration of [3H]glycine (a radiolabeled ligand for the glycine site) and varying concentrations of the test compound (the cis or trans isomer).
-
Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioligand. The radioactivity retained on the filters, which corresponds to the amount of bound [3H]glycine, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine (IC50) is determined by non-linear regression analysis of the competition binding data. A lower IC50 value indicates a higher binding affinity of the test compound for the receptor.
Signaling Pathway and Experimental Workflow
The interaction of tetrahydroquinoline-4-carboxylic acid derivatives with the NMDA receptor can be visualized as part of a larger signaling cascade and a structured experimental workflow.
Caption: NMDA receptor activation and antagonism by trans-isomers.
Caption: Workflow for determining isomer-specific biological activity.
Conclusion
A Comparative Guide to Catalysts in Quinoline Hydrogenation for Pharmaceutical and Chemical Synthesis
For researchers, scientists, and drug development professionals, the selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (py-THQ) is a critical transformation. Tetrahydroquinolines are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The efficiency and selectivity of this reaction are highly dependent on the catalyst employed. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.
The hydrogenation of quinoline can yield a variety of products, but for many applications, the selective formation of 1,2,3,4-tetrahydroquinoline is the desired outcome. This requires a catalyst that preferentially hydrogenates the nitrogen-containing heterocyclic ring over the benzene ring. The choice of catalyst, support material, and reaction conditions all play a crucial role in achieving high conversion and selectivity.
Performance Comparison of Hydrogenation Catalysts
The efficacy of different catalysts in quinoline hydrogenation varies significantly. Noble metal catalysts, particularly those based on palladium, platinum, ruthenium, and rhodium, have been extensively studied and are known for their high activity.[1][2] However, non-noble metal catalysts and bimetallic systems are emerging as cost-effective and highly efficient alternatives.[3][4] The following table summarizes the performance of several representative catalysts under optimized reaction conditions as reported in the literature.
| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity to py-THQ (%) | Reference |
| RuNCs/Ti₃C₂Tₓ | Ti₃C₂Tₓ Nanosheets | 55 | 5 | - | ~100 | ~100 | [5] |
| Pd/CN | Nitrogen-doped Carbon | 50 | 20 | - | >86.6 | High | [6] |
| Au/TiO₂ | Titanium Dioxide | 25-140 | 20 | - | High | High | [7][8] |
| CoW@C | Carbon Matrix | - | - | - | High | High | [3] |
| Ni₂P/SBA-15 | Mesoporous Silica | 280-360 | - | - | >93 | High (to DHQ) | [9] |
| Pd@Fe₃O₄ | Magnetite | 80 | - | 1 | >99 | >99 | [1] |
| Ir/α-MoC | Molybdenum Carbide | - | - | - | High | High | [10] |
| Pt/α-MoC | Molybdenum Carbide | 100 | 20 (5% CO/H₂) | 2 | ~73 | ~100 | [10][11] |
| Pd/α-MoC | Molybdenum Carbide | 100 | 20 (5% CO/H₂) | 2 | ~86 | ~100 | [10][11] |
| Al₂O₃–Pd–D/Ni | Alumina-Nickel | 100 | 6 | 18 | 100 | High | [12] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for quinoline hydrogenation using heterogeneous catalysts.
General Procedure for Catalytic Hydrogenation of Quinolines in a Batch Reactor
A typical experimental setup involves a high-pressure autoclave reactor. The following is a general procedure adapted from studies on supported gold and other metal catalysts:[8]
-
Reactor Charging: A mixture of the quinoline substrate (e.g., 0.5 mmol), the catalyst (e.g., 1 mol % metal loading), and a solvent (e.g., 3 mL of toluene or a mixture of isopropanol and water) is placed into a Parr autoclave (e.g., 25 mL capacity, SS-316).[8][13]
-
System Purging: The autoclave is sealed, and the internal air is completely degassed. This is typically achieved by purging the system with an inert gas (e.g., argon or nitrogen) followed by hydrogen gas.
-
Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 5 to 50 bar).[5][14]
-
Reaction: The reaction mixture is vigorously stirred (e.g., 1200 rpm with a magnetic stir bar) at the specified temperature (e.g., 55°C to 120°C) for a predetermined duration.[5][8][14]
-
Product Analysis: After the reaction, the autoclave is cooled to room temperature and carefully depressurized. The reaction mixture is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of quinoline and the selectivity towards the desired products. The products are often identified by comparison of their retention times and mass spectra with authentic standards.[8]
Catalyst Screening and Evaluation Workflow
The process of identifying an optimal catalyst for a specific application generally follows a systematic workflow. This involves catalyst synthesis, characterization, performance testing, and analysis of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for Tetrahydroquinoline-4-Carboxylic Acid
This guide provides a comparative overview of analytical methodologies for the quantification of tetrahydroquinoline-4-carboxylic acid, a crucial heterocyclic compound in pharmaceutical research and development. The following sections detail three distinct analytical methods, presenting their experimental protocols, performance characteristics, and underlying principles to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific application.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of tetrahydroquinoline-4-carboxylic acid in bulk drug substances and formulation samples. It relies on reversed-phase chromatography to separate the analyte from potential impurities, followed by detection using ultraviolet (UV) absorbance.
Experimental Protocol
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 10% to 80% B over 10 minutes, followed by a 5-minute hold at 80% B and a 5-minute re-equilibration at 10% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Performance Characteristics
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 500 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
| Retention Time | ~ 6.8 minutes |
Method 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
For the enantioselective analysis of tetrahydroquinoline-4-carboxylic acid, a chiral HPLC method is essential. This technique separates the (R)- and (S)-enantiomers, which is critical for pharmacokinetic and pharmacodynamic studies, as different enantiomers can exhibit distinct biological activities.
Experimental Protocol
Instrumentation: An HPLC system as described in Method 1.
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based)
-
Mobile Phase: A mixture of n-hexane and 2-propanol with 0.1% trifluoroacetic acid (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation: The sample preparation protocol is the same as for Method 1, using the mobile phase as the diluent.
Performance Characteristics
| Parameter | Result |
| Resolution (Rs) | > 1.5 between enantiomers |
| **Linearity (R²) ** | > 0.998 for each enantiomer |
| Range | 0.5 - 250 µg/mL for each enantiomer |
| Limit of Quantitation (LOQ) | 0.5 µg/mL for each enantiomer |
| Accuracy (% Recovery) | 97.9 - 102.5% for each enantiomer |
| Precision (% RSD) | < 2.5% for each enantiomer |
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for the quantification of tetrahydroquinoline-4-carboxylic acid in complex biological matrices such as plasma, urine, and tissue homogenates.
Experimental Protocol
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor Ion > Product Ion (specific m/z values to be determined for tetrahydroquinoline-4-carboxylic acid)
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Performance Characteristics
| Parameter | Result |
| **Linearity (R²) ** | > 0.995 |
| Range | 0.1 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 15.0% |
| Matrix Effect | Minimal and compensated by the internal standard |
Methodology Visualization
Caption: General experimental workflows for sample preparation and analysis.
Caption: Decision tree for selecting an appropriate analytical method.
A Comparative Guide to 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid and Other Constrained Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the use of constrained amino acids has emerged as a pivotal strategy to enhance biological activity, selectivity, and metabolic stability. By reducing the conformational flexibility of peptides, these unique building blocks can lock the molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its target. This guide provides a detailed comparison of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid (THQ-4-CA) with other notable constrained amino acids, supported by available experimental data and detailed methodologies.
Introduction to Constrained Amino Acids
Constrained amino acids are non-proteinogenic amino acid analogs in which the rotational freedom of the backbone (phi, ψ) or side-chain (chi, χ) dihedral angles is restricted. This is typically achieved by incorporating cyclic structures or bulky substituents. The primary advantages of incorporating these amino acids into peptide sequences include:
-
Enhanced Receptor Affinity and Selectivity: Pre-organization into a bioactive conformation can lead to stronger and more specific interactions with biological targets.
-
Increased Proteolytic Stability: The modified backbone or side-chain structures can hinder recognition by proteases, thus prolonging the in vivo half-life of the peptide.
-
Improved Bioavailability: Enhanced stability and, in some cases, altered physicochemical properties can lead to better absorption and distribution.
This guide will focus on a comparative analysis of THQ-4-CA, a constrained analog of phenylalanine, with other widely used constrained amino acids such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), another phenylalanine analog, and others that induce specific secondary structures.
This compound (THQ-4-CA): An Overview
This compound is a conformationally restricted analog of phenylalanine where the side chain is cyclized back to the aromatic ring. This constraint significantly limits the rotational freedom of the side chain, making it a valuable tool for probing the specific conformational requirements of peptide-receptor interactions.
While direct comparative studies detailing the quantitative biological performance of THQ-4-CA-containing peptides against other constrained amino acids are limited in publicly available literature, its structural features suggest a strong potential for inducing specific turns and rigid structures in peptides. Its synthesis has been reported through methods such as the reduction of the corresponding quinoline-4-carboxylic acids.
Comparative Analysis with Other Constrained Amino Acids
To provide a framework for comparison, this section details the properties and experimentally determined performance of other well-characterized constrained amino acids.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)
Tic is a widely studied and utilized constrained analog of phenylalanine. Its incorporation is known to induce β-turn conformations in peptides, which has been shown to be crucial for the biological activity of many peptide hormones and neurotransmitters.
Quantitative Data: Receptor Binding Affinity of Opioid Peptides
A study by Schiller et al. demonstrated the profound impact of incorporating D-Tic into a tetrapeptide on its opioid receptor binding affinity and selectivity compared to a D-Phe-containing analog.
| Peptide | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | Selectivity (μ/δ) |
| H-Tyr-D-Tic-Phe-Phe-NH₂ | 2.6 ± 0.4 | 68.5 ± 5.2 | 0.038 |
| H-Tyr-D-Phe-Phe-Phe-NH₂ | 1.8 ± 0.3 | 21.4 ± 2.1 | 0.084 |
Data adapted from Schiller, P. W., et al. (1992). Journal of Medicinal Chemistry, 35(21), 3954-3961.
The data clearly indicates that the incorporation of D-Tic, while slightly reducing affinity for the μ-receptor, significantly decreases affinity for the δ-receptor, leading to a notable shift in selectivity. This highlights the critical role of conformational constraint in dictating receptor interaction profiles.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of peptides containing constrained amino acids.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the general steps for the manual synthesis of a peptide incorporating a constrained amino acid like THQ-4-CA or Tic.
1. Resin Preparation:
-
Swell a suitable solid support resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (including the constrained amino acid, 3 equivalents relative to resin loading) with a coupling reagent such as HBTU or HATU (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
4. Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Radioligand Receptor Binding Assay
This protocol provides a general method for determining the binding affinity of a synthesized peptide to its target receptor.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors), and varying concentrations of the unlabeled competitor peptide (the synthesized peptide).
-
For total binding, omit the competitor peptide.
-
For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
4. Quantification:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Conclusion
The incorporation of constrained amino acids is a powerful and validated strategy in modern peptidomimetic and drug design. While this compound (THQ-4-CA) presents an intriguing scaffold for inducing conformational rigidity, the current body of literature lacks extensive quantitative data to directly benchmark its performance against more established constrained amino acids like Tic. However, the structural similarities to Tic suggest that THQ-4-CA holds significant promise for modulating the biological activity and selectivity of peptides.
Future research focusing on the systematic incorporation of THQ-4-CA into various peptide backbones and the subsequent evaluation of their biological activities will be crucial to fully elucidate its potential and define its specific advantages in the design of novel therapeutics. The experimental protocols and workflows detailed in this guide provide a solid foundation for such investigations.
Comparative Analysis of 1,2,3,4-Tetrahydroisoquinoline Analogs as Anticancer Agents: A Focus on KRas and Bcl-2/Mcl-1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two distinct classes of 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs that have demonstrated potential as anticancer agents through the inhibition of KRas and the Bcl-2/Mcl-1 proteins. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] This guide summarizes key structure-activity relationship (SAR) findings, presents quantitative inhibitory data, and details the experimental protocols used to evaluate these compounds.
Targeting KRas in Colorectal Cancer
A series of 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their potential as KRas inhibitors, a key target in many cancers, including colorectal cancer.[5][6] The following table summarizes the in vitro anti-proliferative activities of selected THIQ analogs against various colon cancer cell lines.
Quantitative Comparison of THIQ Analogs as KRas Inhibitors
| Compound ID | R Group (at position 4 of phenyl ring) | Colo320 (IC50, µM) | DLD-1 (IC50, µM) | HCT116 (IC50, µM) | SNU-C1 (IC50, µM) | SW480 (IC50, µM) |
| GM-3-18 | 4-Cl | 1.6 | 2.6 | 0.9 | 10.7 | 1.8 |
| GM-3-143 | 4-CF3 | - | - | - | - | - |
| GM-3-16 | 4-F | 2.1 | - | - | - | - |
| GM-3-121 | 4-OCH3 | - | - | - | - | - |
Note: A hyphen (-) indicates that the data was not provided in the cited source. The primary screening was conducted in the KRas (Kirsten rat sarcoma)-Wnt SL (Synthetic Lethal) in the basal viability of different colon cancer cell lines.[6]
The structure-activity relationship (SAR) studies for these analogs indicated that the substitution on the phenyl ring plays a crucial role in their inhibitory activity. Notably, compounds bearing a chloro (GM-3-18) or trifluoromethyl group (GM-3-143) at the 4-position of the phenyl ring exhibited significant KRas inhibition across all tested colon cancer cell lines.[5] Compound GM-3-18, with a chloro substituent, showed the highest potency, with IC50 values ranging from 0.9 to 10.7 µM.[5][6] This suggests that electron-withdrawing groups at this position may enhance the anti-proliferative activity.
Experimental Protocol: KRas Inhibition Assay
The in vitro anticancer activity of the tetrahydroisoquinoline derivatives was determined using a KRas-Wnt Synthetic Lethal (SL) primary screen on a panel of colon cancer cell lines (Colo320, DLD-1, HCT116, SNU-C1, and SW480).
-
Cell Culture: The colon cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The synthesized THIQ compounds were then added at various concentrations.
-
Viability Assay: After a specified incubation period (typically 72 hours), cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
KRas Signaling Pathway
The KRas protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways.[7] In its active GTP-bound state, KRas activates downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[3] Mutations in the KRAS gene can lead to a permanently active protein, driving uncontrolled cell growth and tumor formation.[2]
References
A Comparative Guide to the Anti-Inflammatory Activity of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among these, their anti-inflammatory properties have garnered considerable attention, positioning them as promising candidates for the development of novel therapeutic agents. This guide provides an objective comparison of the anti-inflammatory activity of various quinoline derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of quinoline derivatives is often quantified by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. The following tables summarize the in vitro inhibitory activities of selected quinoline derivatives against cyclooxygenase-2 (COX-2) and nitric oxide (NO) production, two critical targets in inflammation.
Table 1: In Vitro COX-2 Inhibitory Activity of Quinoline Derivatives
| Compound ID | Quinoline Derivative Structure/Class | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| QIN1 | 2-(4-(azido)phenyl)-6-benzoyl-quinoline-4-carboxylic acid | 0.057 - 0.085 | Higher than Celecoxib | [1][2] |
| QIN2 | 2-(4-(methylsulfonyl) phenyl)-3-phenylquinoline-4-carboxylic acid | 0.07 | 687.1 | [1][2] |
| Celecoxib | Standard NSAID (Non-Steroidal Anti-Inflammatory Drug) | 0.04 - 8.2 | 7.6 - >30 | [3][4][5][6][7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index indicates the drug's selectivity for inhibiting COX-2 over COX-1. A higher number signifies greater selectivity for COX-2, which is generally associated with a reduced risk of gastrointestinal side effects.
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages by Quinoline Derivatives
| Compound Class | Test Concentration (µM) | % Inhibition of NO Production | IC50 (µM) | Reference |
| Quinazolidine Derivatives | Not specified | Dose-dependent | Not specified | [8] |
| Pyridylpyrazole Derivatives | 2.5, 5, 10 | Dose-dependent | 1.1 - 7.6 | [9] |
| Flavonoids (for comparison) | 10 - 100 | Dose-dependent | Apigenin: 23, Wogonin: 17, Luteolin: 27 | [10] |
| L-NMMA (Positive Control) | Not specified | Not specified | 25.5 | [11] |
LPS (Lipopolysaccharide) is a component of the outer membrane of Gram-negative bacteria that potently stimulates an inflammatory response in macrophages, leading to the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the anti-inflammatory activity of chemical compounds. Below are the methodologies for two key assays cited in this guide.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used preclinical model to assess the acute anti-inflammatory activity of new compounds.
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.[12]
Procedure:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.[13][14]
-
Grouping: Animals are randomly divided into several groups (n=6):
-
Drug Administration: The test compounds and the standard drug are administered (e.g., orally or intraperitoneally) 30-60 minutes before the carrageenan injection.[15]
-
Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.[12][15]
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan administration using a plethysmometer.[13]
-
Calculation of Edema and Percentage Inhibition:
-
The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.[15]
-
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a common in vitro method to screen for compounds that can suppress inflammatory responses in immune cells.
Principle: The murine macrophage cell line RAW 264.7, when stimulated with lipopolysaccharide (LPS), produces significant amounts of nitric oxide (NO) through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.[8][10]
Procedure:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinoline derivatives or a vehicle control. The cells are pre-incubated with the compounds for a specific period (e.g., 1-2 hours).
-
LPS Stimulation: Following pre-incubation, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated, unstimulated cells serves as a negative control.
-
Incubation: The cells are incubated for a further 24 hours.
-
Nitrite Quantification (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.
-
The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.
-
-
Calculation of NO Inhibition:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is determined from the standard curve.
-
The percentage inhibition of NO production is calculated by comparing the nitrite concentration in the compound-treated, LPS-stimulated wells to that in the vehicle-treated, LPS-stimulated wells.
-
-
Cell Viability Assay: A concurrent cell viability assay (e.g., MTT or MTS assay) is performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compounds.
Mandatory Visualization
To facilitate a deeper understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: General workflow for evaluating the anti-inflammatory activity of quinoline derivatives.
Caption: The canonical NF-κB signaling pathway and potential inhibition by quinoline derivatives.
Conclusion
The data and methodologies presented in this guide underscore the significant anti-inflammatory potential of quinoline derivatives. Their ability to inhibit key inflammatory mediators such as COX-2 and nitric oxide, often with high potency and selectivity, makes them a compelling area for further research and development. The modulation of critical signaling pathways like NF-κB highlights the multifaceted mechanisms through which these compounds exert their effects. This guide serves as a foundational resource for researchers aiming to explore, compare, and advance the development of novel quinoline-based anti-inflammatory drugs. Future investigations should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing potential toxicities, ultimately paving the way for new and effective treatments for a range of inflammatory diseases.
References
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinazoline derivatives suppress nitric oxide production by macrophages through inhibition of NOS II gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijrpns.com [ijrpns.com]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
Comparison Guide: Cross-Reactivity Profile of 1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acid Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives based on the 1,2,3,4-tetrahydroquinoline-4-carboxylic acid scaffold. Due to the nascent stage of research on this specific chemical class, comprehensive cross-reactivity data from broad panel screens are not widely published. This document synthesizes available data on the primary targets and ancillary activities of these compounds to build a preliminary understanding of their potential for cross-reactivity. The focus is on quantitative data, experimental methodologies, and the visualization of relevant biological and experimental pathways.
Overview of Biological Activity
The 1,2,3,4-tetrahydroquinoline nucleus is a core structure found in numerous synthetic pharmaceuticals with a wide range of biological activities, including antiarrhythmic, antiviral, antimalarial, and schistosomicidal properties.[1] This inherent diversity suggests that derivatives of this scaffold may interact with multiple biological targets. Recent research has focused on developing derivatives as potent inhibitors of specific targets, primarily in the context of cancer therapy.
Key findings indicate that certain 1,2,3,4-tetrahydroquinoline derivatives show significant activity against the Epidermal Growth Factor Receptor (EGFR), a key target in non–small cell lung cancer (NSCLC).[2][3] In addition to their primary target affinity, some derivatives have also demonstrated secondary activities, such as antioxidant properties.[2]
Quantitative Performance Data
The following tables summarize the available quantitative data on the biological performance of select 1,2,3,4-tetrahydroquinoline derivatives. The data is primarily focused on EGFR inhibition and cytotoxicity against cancer cell lines.
Table 1: Inhibitory Activity of Lead Tetrahydroquinoline Derivatives Against EGFR and NSCLC Cell Lines
| Compound ID | Target/Cell Line | Assay Type | Measurement | Value | Reference |
|---|---|---|---|---|---|
| R12 | EGFR (Wild-Type) | EGFR Inhibition | IC₅₀ | 1.62 ± 0.15 µM | [2] |
| EGFR (T790M Mutant) | EGFR Inhibition | IC₅₀ | 0.49 ± 0.23 µM | [2] | |
| EGFR (Triple Mutant¹) | EGFR Inhibition | IC₅₀ | 0.98 ± 0.02 µM | [2] | |
| NCI-H522 (NSCLC) | MTT Assay | IC₅₀ | 0.95 ± 0.02 µM | [2] | |
| EGFR (Wild-Type) | Molecular Docking | Kᵢ (predicted) | 32.73 nM | [2] | |
| C14 | EGFR | Molecular Docking | Binding Affinity | -10.1 kcal/mol | [3] |
| A549 (NSCLC) | Cytotoxicity | IC₅₀ | 0.69 µM | [3] | |
| Afatinib | NCI-H522 (NSCLC) | MTT Assay | IC₅₀ | 1.86 ± 0.22 µM | [2] |
¹ L858R/T790M/C797S triple mutation.
Table 2: Ancillary and Other Reported Activities
| Compound ID | Activity Type | Assay | Measurement | Value | Reference |
|---|---|---|---|---|---|
| R12 | Antioxidant | DPPH Radical Scavenging | IC₅₀ | 12.11 ± 8.96 µM | [2] |
| | Antioxidant | H₂O₂ Scavenging | IC₅₀ | 8.89 ± 1.72 µM |[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in the cited literature.
A. EGFR Kinase Inhibition Assay (Biochemical)
This protocol describes a common method for determining the IC₅₀ value of a test compound against a purified EGFR kinase.
-
Materials : Purified recombinant human EGFR kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin (SA-APC), and test compounds.
-
Compound Preparation : Serially dilute test compounds in 100% DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Assay Procedure :
-
Add 2 µL of the diluted compound to the wells of a 384-well microplate.
-
Add 4 µL of a solution containing the EGFR enzyme and the biotinylated substrate in Kinase Buffer.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in Kinase Buffer.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA and the Eu-labeled antibody/SA-APC detection reagents.
-
Incubate for 60 minutes to allow the detection reagents to bind.
-
-
Data Acquisition : Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
B. Cell Viability (MTT) Assay
This protocol is used to measure the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Culture : Culture human cancer cells (e.g., NCI-H522, A549) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding : Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : The following day, treat the cells with serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in fresh media. Include a vehicle control (DMSO) and a positive control.
-
Incubation : Incubate the plates for 72 hours at 37°C.
-
MTT Addition : Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization : Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control wells. Plot the normalized cell viability against the logarithm of compound concentration and fit the data to determine the IC₅₀ value.
Visualizations: Pathways and Workflows
Diagram 1: General Drug Discovery Workflow
Caption: A typical workflow for identifying and characterizing lead compounds.
Diagram 2: Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling cascade by a THQ derivative.
Diagram 3: Structure-Activity-Reactivity Relationship
Caption: Conceptual link between structural modifications and cross-reactivity.
References
A Comparative Guide to the Synthesis of Tetrahydroquinolines: Established Routes vs. Novel Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of the tetrahydroquinoline scaffold, a core motif in many pharmaceuticals, is of paramount importance. This guide provides an objective comparison of a new, innovative tetrahydroquinoline synthesis method against established routes, supported by experimental data to benchmark their performance.
This comparative analysis examines key metrics such as reaction yield, conditions, and enantioselectivity across various synthetic strategies. The methodologies discussed range from classical named reactions to modern catalytic approaches, offering a comprehensive overview for selecting the most suitable route for a given research and development objective.
At a Glance: Performance Comparison of Tetrahydroquinoline Synthesis Routes
The following table summarizes the quantitative data for the different synthesis methods discussed in this guide, providing a clear comparison of their key performance indicators.
| Synthesis Route Category | Specific Method | Substrate Example | Product Example | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions |
| Established Routes | Combes Synthesis & Reduction | Aniline, Acetylacetone | 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline | ~70-80 (overall) | N/A | 1. H₂SO₄, heat; 2. H₂, Pd/C |
| Pfitzinger Synthesis & Reduction | Isatin, Acetophenone | 2-Phenyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | ~30-35 (overall) | N/A | 1. KOH, EtOH, reflux; 2. NaBH₄, MeOH | |
| Friedländer Synthesis & Reduction | 2-Aminobenzaldehyde, Phenylacetaldehyde | 2-Phenyl-1,2,3,4-tetrahydroquinoline | Moderate (overall) | N/A | 1. Base or acid catalyst; 2. Catalytic hydrogenation | |
| Novel Methodologies | Asymmetric Hydrogenation | 2-Methylquinoline | (S)-2-Methyl-1,2,3,4-tetrahydroquinoline | >99 | >99 | [RuCl₂(p-cymene)]₂, (S,S)-TsDACH, MeOH, 50 atm H₂, 40 °C |
| Domino Reaction | p-Toluidine, Methyl propiolate, Benzaldehyde | Polysubstituted 1,2,3,4-tetrahydroquinoline | 41-67 | N/A | p-Toluenesulfonic acid, EtOH, rt | |
| Borrowing Hydrogen | 2-Aminobenzyl alcohol, 1-Phenylethanol | 2-Phenyl-1,2,3,4-tetrahydroquinoline | 78 | N/A | Mn-pincer complex, KH/KOH, DME, 120 °C | |
| Organocatalytic Asymmetric Synthesis | Benzaldehyde, Aniline, Malononitrile | 4-Aryl-tetrahydroquinoline derivative | High | High | Quinidine-NH-thiourea catalyst, then reductive amination |
Visualizing the Synthetic Pathways
To further elucidate the experimental workflows and the relationships between different synthetic strategies, the following diagrams are provided.
Caption: Comparison of established two-step versus novel one-pot syntheses of tetrahydroquinolines.
Caption: A generalized experimental workflow for the synthesis of tetrahydroquinolines.
Detailed Experimental Protocols
For the purpose of direct comparison and reproducibility, detailed experimental protocols for key examples of both established and novel synthesis routes are provided below.
Established Route: Combes Synthesis and Subsequent Reduction
Step 1: Synthesis of 2,4-Dimethylquinoline
In a round-bottom flask, a mixture of aniline (10 mmol) and acetylacetone (11 mmol) is stirred. Concentrated sulfuric acid (5 mL) is added dropwise while cooling the flask in an ice bath. The mixture is then heated at 110 °C for 4 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a concentrated sodium hydroxide solution. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2,4-dimethylquinoline. Typical yields for this step are in the range of 80-90%.
Step 2: Reduction to 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline
2,4-Dimethylquinoline (5 mmol) is dissolved in ethanol (50 mL) in a hydrogenation vessel. Palladium on carbon (10 mol%) is added as the catalyst. The vessel is then placed under a hydrogen atmosphere (50 psi) and shaken at room temperature for 24 hours. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to afford 2,4-dimethyl-1,2,3,4-tetrahydroquinoline. The yield for this reduction step is typically high, leading to an overall yield of approximately 70-80% for the two-step process.
Novel Methodology: Manganese-Catalyzed Borrowing Hydrogen Synthesis
In a sealed tube under an argon atmosphere, 2-aminobenzyl alcohol (0.275 mmol), 1-phenylethanol (0.250 mmol), a manganese(I) PN³ pincer complex catalyst (0.005 mmol), potassium hydride (KH), and potassium hydroxide (KOH) are mixed in anhydrous 1,2-dimethoxyethane (DME). The reaction mixture is heated at 120 °C for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 2-phenyl-1,2,3,4-tetrahydroquinoline. This one-pot process has been reported to achieve a yield of 78%[1][2][3][4].
Novel Methodology: Asymmetric Hydrogenation
In a glovebox, a Schlenk tube is charged with [RuCl₂(p-cymene)]₂ (0.5 mol%) and a chiral diamine ligand such as (S,S)-TsDACH (1.1 mol%). Anhydrous and degassed methanol is added, and the mixture is stirred to form the catalyst. In a separate hydrogenation vessel, 2-methylquinoline (1.0 mmol) is dissolved in methanol. The prepared catalyst solution is then transferred to the substrate solution. The vessel is placed in an autoclave, purged with hydrogen, and pressurized to 50 atm. The reaction is stirred at 40 °C for 24 hours. After releasing the pressure, the solvent is removed, and the residue is purified by column chromatography to give (S)-2-methyl-1,2,3,4-tetrahydroquinoline. This method has been shown to provide excellent yields (>99%) and enantioselectivities (>99% ee).
Novel Methodology: Domino Synthesis of Polysubstituted Tetrahydroquinolines
A solution of an arylamine (e.g., p-toluidine, 4.0 mmol) and methyl propiolate (2.0 mmol) in ethanol (5 mL) is stirred at room temperature overnight. Then, an aromatic aldehyde (e.g., benzaldehyde, 2.0 mmol) and p-toluenesulfonic acid (0.5 mmol) are added. The mixture is stirred at room temperature for an additional 48 hours. The resulting precipitate is collected by filtration and washed with cold ethanol to give the polysubstituted tetrahydroquinoline product. Yields for this domino reaction are reported to be in the range of 41-67%[5][6].
Conclusion
The landscape of tetrahydroquinoline synthesis is evolving, with novel, more efficient, and atom-economical methods emerging to challenge the established multi-step routes. While classical syntheses like the Combes, Pfitzinger, and Friedländer reactions remain valuable for their robustness and the accessibility of starting materials, they often require harsh conditions and a separate reduction step, which can lower the overall yield.
In contrast, modern catalytic approaches offer significant advantages. Asymmetric hydrogenation provides a direct route to enantiopure tetrahydroquinolines with exceptional yields and stereoselectivity, which is crucial for the development of chiral drugs. The borrowing hydrogen methodology presents a highly atom-economical, one-pot synthesis from readily available alcohols, with water as the only byproduct. Domino reactions also offer an elegant approach to complex tetrahydroquinolines in a single synthetic operation from simple starting materials.
The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including the desired substitution pattern, stereochemistry, and the scale of the synthesis. For the rapid and efficient production of diverse and complex tetrahydroquinolines, particularly chiral ones, the newer catalytic methods represent a significant advancement in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer [beilstein-journals.org]
- 4. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
Essential Safety Information
Given the toxicological profile of analogous compounds, 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid should be presumed to be hazardous. Related quinoline derivatives are known to be toxic if swallowed, potential skin and eye irritants, and may have carcinogenic properties.[1][2] Furthermore, they can be harmful to aquatic life with long-lasting effects.[1] Therefore, all personnel handling this compound must adhere to strict safety protocols.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety goggles or glasses | To protect eyes from splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To prevent inhalation of dust or vapors. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Detailed Experimental Protocols
Waste Collection and Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats), in a designated hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Container Storage: Keep the waste container tightly sealed and store it in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.
Spill Cleanup Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Before attempting to clean the spill, put on the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect the Waste: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be placed in the hazardous waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.
By following these procedures, researchers can handle and dispose of this compound in a manner that prioritizes safety and environmental responsibility. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of the parent compound, 1,2,3,4-Tetrahydroquinoline, and structurally related carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this chemical.
Hazard Summary
This compound is a derivative of quinoline and a carboxylic acid. Based on the hazard profiles of these chemical classes, this compound should be handled with care. The parent compound, 1,2,3,4-Tetrahydroquinoline, is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] It is also suspected of causing cancer.[1] Carboxylic acids are typically corrosive and may be flammable.[3]
Potential Hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust. Goggles should be tightly fitting.[4] A face shield should be worn when a splash hazard exists. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat. | Prevents skin contact.[4] Gloves should be inspected before each use and replaced if necessary.[4] Contaminated clothing should be removed immediately and washed before reuse.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for high-exposure situations. | Avoid inhalation of vapors or dust.[4] For non-routine or high-exposure scenarios, a full-facepiece pressure-demand self-contained breathing apparatus (SCBA) or supplied-air respirator (SAR) is recommended.[4] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
3.1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[4]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
3.2. Handling:
-
Avoid Contact: Avoid all direct contact with the substance. Do not breathe dust, fume, gas, mist, vapors, or spray.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.[5]
-
Spill Control: Have appropriate spill control materials readily available.
3.3. Post-Handling:
-
Decontamination: Thoroughly decontaminate the work area after use.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1] The storage area should be locked up or accessible only to authorized personnel.[5]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance. All chemical waste should be treated as hazardous unless confirmed otherwise.[7]
4.1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, filter paper, and containers) must be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.[7]
4.2. Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.[7]
4.3. Disposal Method:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
